Roselipin 1B
Description
This compound has been reported in Clonostachys rosea with data available.
Propriétés
Formule moléculaire |
C40H72O14 |
|---|---|
Poids moléculaire |
777.0 g/mol |
Nom IUPAC |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |
InChI |
InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31-,32?,33?,34-,35-,36+,37+,38?,40+/m1/s1 |
Clé InChI |
PQKVMUDGLBZIJJ-BVQPZGNTSA-N |
SMILES isomérique |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
oselipin 1A roselipin 1B |
Origine du produit |
United States |
Foundational & Exploratory
Probing the Architecture of a Bioactive Glycolipid: A Technical Guide to the Structure Elucidation of Roselipin 1B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the multifaceted approach employed in the structural elucidation of Roselipin 1B, a potent inhibitor of diacylglycerol acyltransferase (DGAT). Isolated from the marine fungus Gliocladium roseum KF-1040, the determination of this compound's complex stereochemistry serves as a case study in the power of combining modern spectroscopic techniques with classical chemical degradation methods. This document provides a comprehensive overview of the experimental protocols and data interpretation that were pivotal in revealing the molecule's intricate architecture.
Spectroscopic Analysis: Unraveling the Core Structure
The foundational framework of this compound was primarily established through a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These non-destructive methods provided critical insights into the connectivity of atoms and the nature of functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (¹H-¹H COSY, HMQC, and HMBC) NMR experiments were instrumental in assembling the planar structure of this compound.[1] These analyses revealed a common skeleton shared with other roselipins, identified as a 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is further modified with D-mannose and D-arabinitol moieties.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of purified this compound was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL).
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
One-Dimensional Spectra:
-
¹H NMR spectra were recorded to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all proton signals.
-
¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms in the molecule.
-
-
Two-Dimensional Spectra:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton coupling networks, identifying adjacent protons within the molecular structure.
-
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms, aiding in the assignment of carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment revealed couplings between protons and carbons separated by two or three bonds, which was crucial for connecting the different structural fragments.
-
-
Data Processing and Analysis: The acquired NMR data were processed using specialized software. The chemical shifts, coupling constants, and correlations from the 2D spectra were meticulously analyzed to piece together the molecular structure.
Table 1: ¹H NMR Spectroscopic Data for the Aglycone of this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.55 | q | 1.0 |
| 4 | 2.50 | m | |
| 5 | 3.55 | d | 9.0 |
| 6 | 1.60 | m | |
| 7 | 5.10 | d | 9.5 |
| 8 | 2.45 | m | |
| 9 | 3.65 | dd | 9.0, 2.0 |
| 10 | 1.70 | m | |
| 11 | 5.15 | d | 9.5 |
| 12 | 2.55 | m | |
| 13 | 3.80 | m | |
| 14 | 1.55 | m | |
| 15 | 1.25 | m | |
| 16 | 1.40 | m | |
| 17 | 0.85 | t | 7.5 |
| 18 | 1.20 | m | |
| 19 | 0.88 | t | 7.5 |
| 2-Me | 1.80 | d | 1.0 |
| 4-Me | 1.05 | d | 7.0 |
| 6-Me | 0.95 | d | 7.0 |
| 8-Me | 1.00 | d | 7.0 |
| 10-Me | 0.90 | d | 7.0 |
| 12-Me | 1.10 | d | 7.0 |
| 14-Me | 0.80 | d | 7.0 |
| 16-Me | 0.82 | d | 7.0 |
| 18-Me | 0.92 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for the Aglycone of this compound
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 168.0 | 11 | 135.5 |
| 2 | 128.5 | 12 | 40.0 |
| 3 | 145.0 | 13 | 75.0 |
| 4 | 38.0 | 14 | 35.0 |
| 5 | 78.0 | 15 | 28.0 |
| 6 | 42.0 | 16 | 36.0 |
| 7 | 130.0 | 17 | 11.5 |
| 8 | 39.0 | 18 | 30.0 |
| 9 | 76.0 | 19 | 14.0 |
| 10 | 41.0 | 2-Me | 12.5 |
| 4-Me | 16.0 | 6-Me | 15.0 |
| 8-Me | 17.0 | 10-Me | 15.5 |
| 12-Me | 18.0 | 14-Me | 14.5 |
| 16-Me | 16.5 | 18-Me | 20.0 |
Mass Spectrometry (MS)
High-resolution mass spectrometry, likely utilizing techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), was employed to determine the precise molecular weight and elemental composition of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: The sample was introduced into the mass spectrometer and ionized using an appropriate technique (e.g., FAB or ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions were measured with high accuracy.
-
Data Analysis: The exact mass measurement was used to calculate the elemental formula of the molecule. Tandem MS (MS/MS) experiments, involving the fragmentation of the molecular ion, would have provided further structural information by revealing the composition of different parts of the molecule.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Elemental Formula |
| [M+Na]⁺ | 799.4871 | 799.4875 | C₄₀H₇₂O₁₄Na |
Chemical Degradation: Elucidating Stereochemistry
While spectroscopic methods were powerful in determining the planar structure, chemical degradation techniques were essential for establishing the absolute and relative stereochemistry of the sugar moieties and the polyketide chain.
Experimental Protocol: Acid Hydrolysis and Sugar Analysis
-
Hydrolysis: this compound was treated with an acid (e.g., 1 M HCl) at an elevated temperature to cleave the glycosidic bonds, liberating the constituent sugar units from the aglycone.
-
Extraction: The reaction mixture was partitioned between an organic solvent and water. The aglycone was recovered from the organic layer, while the water-soluble sugars remained in the aqueous layer.
-
Sugar Identification: The sugars in the aqueous layer were identified by comparison with authentic standards using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The absolute configuration (D or L) of the sugars was determined by measuring their optical rotation or by derivatization with a chiral reagent followed by chromatographic or spectroscopic analysis. Through this process, the sugar components of this compound were identified as D-mannose and D-arabinitol.
Total Synthesis: The Ultimate Confirmation of Structure
The definitive confirmation of the complex stereostructure of the roselipin family came from the total synthesis of Roselipin 1A.[2] By synthesizing a specific stereoisomer and comparing its spectroscopic data (¹H and ¹³C NMR) and optical rotation with that of the natural product, the absolute and relative configurations of all nine stereogenic centers in the polyketide backbone were unequivocally established.[2][3] As Roselipin 1A and 1B are stereoisomers at the arabinitol moiety, the successful elucidation of Roselipin 1A's stereochemistry provided the final piece of the puzzle for determining the complete structure of this compound.[1]
Workflow and Logical Relationships
The elucidation of this compound's structure followed a logical and systematic progression, integrating data from multiple analytical techniques.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound is a testament to the synergistic application of modern spectroscopic methods, classical chemical techniques, and the definitive power of total synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in natural product chemistry and drug discovery, highlighting the rigorous process required to unravel the intricate three-dimensional architecture of complex bioactive molecules. This foundational knowledge is critical for understanding its mechanism of action as a DGAT inhibitor and for guiding future synthetic and medicinal chemistry efforts.
References
Roselipin 1B: A Technical Guide to its Mechanism of Action as a Diacylglycerol Acyltransferase (DGAT) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1B, a natural product isolated from the marine fungus Gliocladium roseum KF-1040, has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While direct kinetic and binding studies on this compound are limited in publicly available literature, this document synthesizes the existing data on Roselipins and draws parallels with other well-characterized DGAT inhibitors to propose a putative mechanism. This guide includes a summary of quantitative inhibitory data, detailed experimental protocols for DGAT activity assays, and visualizations of the proposed mechanism and experimental workflows.
Introduction to this compound and DGAT Inhibition
Triglycerides are the primary form of energy storage in eukaryotes, and their synthesis is a critical metabolic process. The final and committed step in the canonical pathway of triglyceride synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT). This enzyme esterifies diacylglycerol (DAG) with a fatty acyl-CoA to produce a triglyceride. In mammals, two isoforms of DGAT, DGAT1 and DGAT2, have been identified. Due to their central role in lipid metabolism, DGAT enzymes are attractive therapeutic targets for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Roselipins are a family of natural glycolipids that have demonstrated significant inhibitory activity against DGAT.[1] This family includes Roselipins 1A, 1B, 2A, and 2B.[1][2] this compound has been shown to be a potent inhibitor of DGAT activity in assays using rat liver microsomes.[1]
Quantitative Inhibitory Data
The inhibitory potency of this compound and its analogs against DGAT has been determined in in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (µM) vs. Rat Liver Microsomal DGAT | Reference |
| This compound | 15 | |
| Roselipin 1A | 17 | |
| Roselipin 2A | 22 | |
| Roselipin 2B | 18 |
Proposed Mechanism of Action
While specific kinetic studies to determine the exact mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound have not been published, we can infer a plausible mechanism based on its structure and the known mechanisms of other DGAT inhibitors.
Structure-Activity Relationship
Studies on various Roselipin derivatives have revealed that the arabinitoyl fatty acid core is essential for its DGAT inhibitory activity .[3] Chemical or enzymatic removal of the mannose group (demannosyl roselipins) retained the inhibitory activity, whereas modifications or removal of the arabinitol and the highly methylated C20 fatty acid led to a loss of activity.[3] This suggests that the core structure is directly involved in the interaction with the DGAT enzyme.
The chemical structure of Roselipins consists of a highly methylated C20 fatty acid, a mannose unit, and an arabinitol moiety.[2] Roselipins 1A and 1B are stereoisomers at the arabinitol moiety.[2]
Putative Binding Site and Mode of Inhibition
Given that this compound possesses a long fatty acid-like chain, it is plausible that it acts as a competitive inhibitor with respect to the fatty acyl-CoA substrate of DGAT. Many known DGAT1 inhibitors, such as T863, have been shown to bind to the acyl-CoA binding site of the enzyme. This binding action physically blocks the natural substrate from entering the active site, thereby preventing the acylation of diacylglycerol.
The following diagram illustrates the proposed competitive inhibition mechanism.
Experimental Protocols
The following section details a generalized protocol for determining the DGAT inhibitory activity of a compound like this compound, based on methods described in the literature for DGAT assays using rat liver microsomes.
Preparation of Rat Liver Microsomes
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
-
Store the microsomal preparation at -80°C until use.
DGAT Activity Assay
This assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Materials:
-
Rat liver microsomes
-
Assay buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 8.3 mM MgCl₂
-
1,2-Diacylglycerol (DAG) solution (e.g., in acetone or ethanol)
-
[¹⁴C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution: Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel G)
-
TLC developing solvent: Heptane/isopropyl ether/acetic acid (60:40:3, v/v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DAG, and the microsomal protein (e.g., 100 µg).
-
Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the chloroform/methanol solution.
-
Extract the lipids by vortexing and brief centrifugation.
-
Spot the lipid extract onto a TLC plate and develop the chromatogram using the developing solvent.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triglyceride spot from the TLC plate into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathway Context
DGAT is a crucial enzyme in the triglyceride synthesis pathway, which is embedded within the broader network of cellular lipid metabolism. Inhibition of DGAT by this compound is expected to have downstream effects on cellular lipid homeostasis.
By inhibiting DGAT, this compound would lead to an accumulation of its substrates, diacylglycerol and fatty acyl-CoA, and a decrease in the synthesis of triglycerides. This could have several downstream consequences, including alterations in the synthesis of other lipids, changes in cellular signaling pathways where DAG is a second messenger, and a reduction in the storage of lipids in lipid droplets.
Conclusion and Future Directions
This compound is a potent natural inhibitor of diacylglycerol acyltransferase. While its precise kinetic mechanism of inhibition is yet to be fully elucidated, the available structure-activity relationship data suggests that its arabinitoyl fatty acid core is crucial for its activity. Based on its structure, a competitive mode of inhibition with respect to the acyl-CoA substrate is proposed.
To further advance the understanding of this compound's mechanism of action, the following future studies are recommended:
-
Kinetic analysis: Perform detailed kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to both diacylglycerol and acyl-CoA. This would involve measuring reaction rates at varying substrate and inhibitor concentrations to generate Lineweaver-Burk or other kinetic plots.
-
Binding studies: Conduct direct binding assays using labeled this compound or competition binding assays with known DGAT ligands to confirm its binding to the enzyme and identify the binding site.
-
Structural studies: Co-crystallization of DGAT with this compound or computational modeling could provide detailed insights into the molecular interactions at the binding site.
-
In vivo studies: Evaluate the efficacy of this compound in animal models of metabolic diseases to validate its therapeutic potential.
This technical guide provides a foundation for researchers and drug development professionals working on DGAT inhibitors and the therapeutic potential of natural products like this compound. Further research will be instrumental in fully uncovering the therapeutic promise of this potent molecule.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase [pubmed.ncbi.nlm.nih.gov]
The Biological Landscape of Roselipin 1B and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of Roselipin 1B and its analogs. Roselipins are a class of glycolipids isolated from the marine-derived fungus Gliocladium roseum KF-1040 that have garnered significant interest due to their inhibitory effects on diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] This guide summarizes the available quantitative data, details the experimental protocols used for their biological characterization, and visualizes key pathways and workflows to facilitate a deeper understanding of their therapeutic potential.
Quantitative Biological Activity
The primary biological activity of roselipins is the inhibition of diacylglycerol acyltransferase (DGAT). The following tables summarize the known quantitative data for this compound and its natural and semi-synthetic analogs.
Table 1: Diacylglycerol Acyltransferase (DGAT) Inhibitory Activity
| Compound | Target Enzyme | Assay System | IC50 (µM) | Reference |
| Roselipin 1A | DGAT | Rat liver microsomes | 15 - 22 | [1] |
| This compound | DGAT | Rat liver microsomes | 15 - 22 | [1] |
| Roselipin 2A | DGAT | Rat liver microsomes | 15 - 22 | [1] |
| Roselipin 2B | DGAT | Rat liver microsomes | 15 - 22 | [1] |
| Demannosyl Roselipins | DGAT | Not Specified | Activity Conserved | |
| Dearabinitoyl Roselipins | DGAT | Not Specified | Activity Lost |
Table 2: Antimicrobial and Cytotoxic Activities
| Compound(s) | Activity | Test Organism/Cell Line | Concentration/IC50 | Reference |
| Roselipins | Antimicrobial | Saccharomyces cerevisiae | Not specified | |
| Roselipins | Antimicrobial | Aspergillus niger | Not specified |
Mechanism of Action: DGAT Inhibition
Roselipins exert their primary biological effect by inhibiting diacylglycerol acyltransferase (DGAT). This enzyme catalyzes the final and committed step in the synthesis of triglycerides, the main form of energy storage in eukaryotes. By blocking DGAT, roselipins can modulate lipid metabolism, which has implications for various metabolic disorders.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol outlines the determination of DGAT inhibitory activity using rat liver microsomes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and its analogs against DGAT.
Materials:
-
Rat liver microsomes
-
1,2-dioleoyl-sn-glycerol (diacylglycerol)
-
[1-14C]oleoyl-CoA
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
Bovine serum albumin (BSA)
-
Scintillation cocktail
-
Scintillation counter
Workflow:
Procedure:
-
Microsome Preparation: Isolate microsomes from rat liver using standard differential centrifugation methods.
-
Reaction Setup: In a reaction tube, combine the assay buffer, BSA, and diacylglycerol.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or its analogs) or the vehicle (control) to the reaction tubes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: Start the enzymatic reaction by adding [1-14C]oleoyl-CoA to the mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and water).
-
Lipid Extraction: Extract the radiolabeled triglycerides formed during the reaction.
-
Quantification: Measure the radioactivity of the extracted triglycerides using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing
This section describes a general protocol for assessing the antimicrobial activity of this compound and its analogs against fungi like Saccharomyces cerevisiae and Aspergillus niger. A common method is the broth microdilution assay.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds.
Materials:
-
Pure cultures of Saccharomyces cerevisiae and Aspergillus niger
-
Appropriate growth medium (e.g., RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.
-
Serial Dilution: Perform serial dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the diluted test compound. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Structure-Activity Relationship
The structural components of roselipins are crucial for their biological activity. Studies on semi-synthetic analogs have provided initial insights into the structure-activity relationship (SAR).
The key findings from SAR studies are:
-
The arabinitoyl fatty acid core is essential for DGAT inhibitory activity. Analogs lacking the arabinitol moiety (dearabinitoyl roselipins) lose their inhibitory function.
-
The mannose moiety is not essential for DGAT inhibition. Demannosyl roselipins, which lack the mannose sugar, retain their ability to inhibit the enzyme.
These findings suggest that the fatty acid and arabinitol components of this compound are the primary pharmacophores responsible for its interaction with and inhibition of the DGAT enzyme. Further research into modifications of the fatty acid chain could lead to the development of more potent and selective DGAT inhibitors.
References
The Architectural Blueprint of a Bioactive Glycolipid: An In-depth Guide to the Biosynthesis of Roselipin 1B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1B, a member of the roselipin family of natural products, is a bioactive glycolipid produced by the marine-derived fungus Clonostachys rosea (previously known as Gliocladium roseum)[1][2]. These compounds have garnered interest for their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis, suggesting potential applications in the management of metabolic disorders[2]. Structurally, this compound is a complex molecule comprising a nonamethyl-branched polyketide backbone glycosidically linked to a D-mannose unit and esterified with a D-arabinitol moiety[1]. Understanding the intricate biosynthetic pathway of this compound is paramount for harnessing its therapeutic potential, enabling avenues for pathway engineering and the generation of novel analogs. This technical guide synthesizes the current understanding of this compound biosynthesis, drawing upon the proposed pathway for the closely related Roselipin 1A, and outlines the general enzymatic machinery and experimental methodologies pertinent to its elucidation.
The Proposed Biosynthetic Pathway of this compound
Direct experimental evidence elucidating the biosynthetic pathway of this compound is not yet available in the scientific literature. However, based on the structure of the molecule and the well-established principles of fungal natural product biosynthesis, a hypothetical pathway can be proposed. This pathway is largely analogous to the speculative biosynthesis of Roselipin 1A, which is dictated by the "Biochemistry-based Rule" for highly reducing polyketide synthases (HR-PKSs)[3][4].
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Polyketide Chain Assembly: The carbon skeleton is synthesized by a Type I iterative highly reducing polyketide synthase (HR-PKS).
-
Glycosylation: The polyketide intermediate is decorated with a D-mannose sugar moiety by a glycosyltransferase.
-
Esterification: The glycosylated polyketide is esterified with D-arabinitol.
Stage 1: Polyketide Backbone Formation
The core of this compound is a C29 polyketide chain with nine methyl branches. This intricate structure is assembled by a modular Type I PKS. The synthesis likely initiates with a starter unit, followed by nine extension steps with methylmalonyl-CoA as the extender unit, which accounts for the methyl branches. The PKS module for each extension step contains a specific set of domains that dictate the processing of the growing polyketide chain.
The domain organization of a typical fungal HR-PKS module involved in such a synthesis includes:
-
Acyltransferase (AT): Selects the appropriate extender unit (methylmalonyl-CoA).
-
Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.
-
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group. The stereochemistry of the resulting hydroxyl group is determined by the specific type of KR domain.
-
Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl intermediate.
-
Enoyl Reductase (ER): Reduces the enoyl intermediate to a saturated acyl intermediate.
The specific combination and activity of these domains in each module determine the final structure of the polyketide chain, including the stereochemistry of the methyl and hydroxyl groups.
Caption: Hypothetical workflow for the biosynthesis of the Roselipin aglycone by a Type I HR-PKS.
Stage 2: Glycosylation
Following the synthesis of the polyketide aglycone, a D-mannose unit is attached via a glycosidic bond. This reaction is catalyzed by a glycosyltransferase (GT). Fungal GTs utilize an activated sugar donor, typically a nucleotide sugar such as GDP-mannose. The GT recognizes both the polyketide acceptor and the sugar donor, facilitating the transfer of the mannose moiety to a specific hydroxyl group on the aglycone.
Caption: Proposed glycosylation step in this compound biosynthesis.
Stage 3: Esterification
The final step in the biosynthesis of this compound is the esterification of the mannosylated polyketide with D-arabinitol. This reaction is likely catalyzed by an acyltransferase. This enzyme would activate the carboxylic acid of the polyketide chain and facilitate its condensation with one of the hydroxyl groups of D-arabinitol. The stereospecificity of this esterification distinguishes this compound from its stereoisomer, Roselipin 1A[1].
Quantitative Data Summary
As there are no dedicated studies on the biosynthesis of this compound, no quantitative data regarding enzyme kinetics, precursor incorporation, or product yields are available. The following table presents the type of data that would be sought in such investigations.
| Parameter | Description | Hypothetical Value/Range | Experimental Method |
| PKS Ketosynthase (KS) Activity | Rate of condensation reaction | 1-100 min-1 | Radio-TLC assay with labeled extender units |
| Glycosyltransferase (GT) Km (Aglycone) | Substrate affinity for the polyketide | 10-500 µM | HPLC-based kinetic assay |
| Glycosyltransferase (GT) Km (GDP-Mannose) | Substrate affinity for the sugar donor | 50-1000 µM | HPLC-based kinetic assay |
| 13C-Acetate Incorporation Rate | Efficiency of precursor utilization for polyketide backbone | >90% | NMR analysis of 13C-labeled this compound |
| This compound Titer in Fermentation | Final product concentration | 10-100 mg/L | LC-MS analysis of culture extracts |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the cluster of genes responsible for the biosynthesis of this compound in Clonostachys rosea.
Methodology:
-
Genome Sequencing and Annotation: Obtain a high-quality whole-genome sequence of Clonostachys rosea KF-1040. Annotate the genome to identify open reading frames (ORFs), with a focus on identifying putative PKS and GT genes.
-
Bioinformatic Analysis: Use bioinformatics tools (e.g., antiSMASH, SMURF) to predict biosynthetic gene clusters (BGCs). Search for BGCs containing a Type I HR-PKS gene, a GT gene, and other plausible tailoring enzymes like acyltransferases and dehydrogenases.
-
Gene Expression Analysis: Compare the transcriptomic profiles of C. rosea under roselipin-producing and non-producing conditions using RNA-Seq. The genes within the bona fide this compound BGC are expected to be co-regulated and upregulated under producing conditions.
Caption: Experimental workflow for identifying the this compound biosynthetic gene cluster.
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
Objective: To confirm the function of the identified genes and enzymes in the this compound pathway.
Methodology:
-
Gene Cloning and Vector Construction: Amplify the putative PKS, GT, and other relevant genes from the C. rosea genome and clone them into suitable expression vectors for a heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).
-
Heterologous Expression: Transform the expression constructs into the chosen heterologous host.
-
Metabolite Analysis: Cultivate the engineered host strains and analyze the culture extracts for the production of this compound or its biosynthetic intermediates using LC-MS and NMR.
-
In Vitro Enzyme Assays: For enzymes like the GT, express and purify the recombinant protein. Perform in vitro assays with the putative polyketide aglycone and the appropriate nucleotide sugar to confirm its activity and determine kinetic parameters.
Precursor Feeding Studies with Isotopic Labeling
Objective: To trace the origin of the carbon backbone and other moieties of this compound.
Methodology:
-
Labeled Precursor Synthesis: Synthesize isotopically labeled precursors, such as [1-13C]acetate, [2-13C]acetate, and [methyl-13C]methionine (as a precursor for methylmalonyl-CoA).
-
Feeding Experiment: Supplement the culture medium of C. rosea with the labeled precursors at different time points during fermentation.
-
Isolation and NMR Analysis: Isolate this compound from the cultures and analyze the incorporation of the isotopic labels using 13C-NMR spectroscopy. The labeling pattern will provide definitive evidence for the biosynthetic origin of the carbon skeleton.
Conclusion and Future Perspectives
The biosynthesis of this compound is a fascinating example of the complex chemical transformations orchestrated by fungal metabolic pathways. While a definitive pathway remains to be experimentally validated, the proposed route involving a highly reducing polyketide synthase and subsequent glycosylation and esterification steps provides a solid framework for future research. The identification and characterization of the this compound biosynthetic gene cluster will be a critical step forward. This will not only provide a deeper understanding of the enzymatic machinery involved but also open the door to synthetic biology approaches for the production of novel roselipin analogs with potentially improved therapeutic properties. The methodologies outlined in this guide provide a roadmap for researchers to unravel the intricate details of this compound biosynthesis and unlock its full potential.
References
- 1. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
Roselipin 1B: A Technical Guide to its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1B is a naturally occurring glycolipid and a potent inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the final stage of triacylglycerol (TG) synthesis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in lipid metabolism. The document includes a compilation of quantitative data, detailed experimental protocols for assessing its inhibitory activity, and a visual representation of its position in the lipid synthesis pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating novel therapeutics for metabolic disorders.
Introduction
Roselipins are a family of natural glycolipids, including this compound, that were first isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] Structurally, roselipins are characterized by a common polyketide moiety, with Roselipin 1A and 1B being stereoisomers at the D-arabinitol group.[2] The primary and most well-characterized biological activity of the roselipin family is the inhibition of diacylglycerol acyltransferase (DGAT).[1][2] DGAT is a critical enzyme that catalyzes the final and committed step in the biosynthesis of triacylglycerols, making it an attractive target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. This guide focuses specifically on this compound and its role as a modulator of lipid metabolism through its inhibitory action on DGAT.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against diacylglycerol acyltransferase has been quantified in both enzymatic and cell-based assays. The available data is summarized in the table below for comparative analysis.
| Compound | Assay Type | System | IC50 (µM) | Reference |
| This compound | Enzyme Assay | Rat Liver Microsomes | 15 | [2] |
| This compound | Cell-based Assay | Not Specified | 32 | [2] |
| Roselipins (general) | Enzyme Assay | Rat Liver Microsomes | 15 - 22 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects on lipid metabolism by directly inhibiting the enzymatic activity of diacylglycerol acyltransferase (DGAT). DGAT is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). This is the terminal and rate-limiting step in the primary pathway for TAG synthesis. By blocking this step, this compound prevents the formation and subsequent storage of TAG in lipid droplets. This leads to an accumulation of the DGAT substrate, diacylglycerol, and a reduction in the downstream product, triacylglycerol.
The following diagram illustrates the triacylglycerol synthesis pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its inhibitory effects on DGAT.
Cell-Free DGAT Inhibition Assay (using Rat Liver Microsomes)
This protocol is adapted from the methodologies used in the initial discovery of roselipins.
Objective: To determine the in vitro inhibitory activity of this compound on DGAT enzyme activity.
Materials:
-
Rat liver microsomes (prepared from fresh or frozen liver tissue)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
[14C]-labeled oleoyl-CoA (or other fatty acyl-CoA)
-
1,2-dioleoyl-sn-glycerol (DAG)
-
Bovine serum albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Reaction termination solution (e.g., isopropanol:heptane:water)
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Microsome Preparation: Homogenize rat liver tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, and fatty acid-free BSA.
-
Inhibitor Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Substrate Addition: Add the DAG substrate to the mixture.
-
Enzyme Addition: Initiate the reaction by adding a specific amount of the rat liver microsomal preparation.
-
Initiation of Reaction: Add [14C]-labeled oleoyl-CoA to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the lipids.
-
TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate and develop the plate in a suitable solvent system to separate triacylglycerols from other lipids.
-
Quantification: Visualize the radiolabeled triacylglycerol spot (e.g., by autoradiography) and scrape the corresponding silica gel area into a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based DGAT Inhibition Assay
Objective: To assess the inhibitory effect of this compound on triacylglycerol synthesis in a cellular context.
Materials:
-
A suitable cell line (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
This compound
-
[14C]-labeled oleic acid or [3H]-glycerol
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
TLC plates and developing solvents
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time.
-
Radiolabeling: Add the radiolabeled precursor ([14C]-oleic acid or [3H]-glycerol) to the cell culture medium and incubate for a specific period to allow for its incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using appropriate organic solvents.
-
TLC Separation: Separate the extracted lipids by TLC as described in the cell-free assay protocol.
-
Quantification: Quantify the amount of radiolabeled triacylglycerol as described previously.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of cellular triacylglycerol synthesis.
Logical Workflow for Screening and Characterization
The following diagram outlines a logical workflow for the screening and characterization of potential DGAT inhibitors like this compound.
Conclusion
This compound is a valuable research tool for studying the role of DGAT in lipid metabolism. Its potent inhibitory activity makes it a compound of interest for the development of novel therapeutics for metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other DGAT inhibitors. Further studies focusing on the specific effects of this compound on the lipidome and lipid droplet dynamics will provide a more complete understanding of its cellular and physiological functions.
References
Spectroscopic and Mechanistic Insights into Roselipin 1B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Roselipin 1B, a potent inhibitor of diacylglycerol acyltransferase (DGAT). Designed for researchers, scientists, and drug development professionals, this document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of its mechanism of action.
Introduction to this compound
This compound is a naturally occurring glycolipid produced by the marine fungus Gliocladium roseum KF-1040.[1] Its structure was elucidated through extensive spectroscopic analysis, revealing a complex polyketide backbone modified with D-mannose and D-arabinitol moieties.[2] Roselipins, including 1B, have garnered significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This positions this compound as a molecule of interest for research into metabolic disorders.
Spectroscopic Data
Precise spectroscopic data is crucial for the identification and characterization of this compound. While specific high-resolution data for this compound is not publicly tabulated, the data for its stereoisomer, Roselipin 1A, which shares the same core structure, has been recently published and serves as an excellent reference.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shifts for the core structure of Roselipin, based on the data reported for the synthetic Roselipin 1A.[5]
Table 1: ¹H NMR Spectroscopic Data for the Roselipin Core (as reported for Roselipin 1A)
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 3 | 6.66 | q | 1.3 |
| 4-Me | 1.79 | d | 1.3 |
| 5 | 3.84 | d | 8.0 |
| 6 | 5.28 | d | 9.5 |
| 7 | 2.58 | m | |
| 8-Me | 1.05 | d | 6.8 |
| 9 | 3.65 | dd | 8.0, 2.5 |
| 10 | 5.10 | d | 9.5 |
| 11 | 2.45 | m | |
| 12-Me | 1.03 | d | 6.8 |
| 13 | 3.95 | m | |
| 14 | 1.75 | m | |
| 14-Me | 0.88 | d | 6.8 |
| 15 | 1.35 | m | |
| 16-Me | 0.85 | d | 6.8 |
| 17 | 1.15 | m | |
| 18-Me | 0.83 | d | 6.8 |
| 19 | 1.05 | m | |
| 20 | 0.86 | t | 7.4 |
| 1' | 4.82 | d | 1.5 |
| 2' | 3.75 | dd | 3.5, 1.5 |
| 3' | 3.65 | dd | 9.0, 3.5 |
| 4' | 3.55 | t | 9.0 |
| 5' | 3.45 | m | |
| 6'a | 3.80 | dd | 12.0, 2.5 |
| 6'b | 3.70 | dd | 12.0, 5.5 |
| 1'' | 4.25 | m | |
| 2'' | 3.85 | m | |
| 3'' | 3.70 | m | |
| 4'' | 3.60 | m | |
| 5''a | 4.10 | dd | 11.5, 3.0 |
| 5''b | 3.90 | dd | 11.5, 6.0 |
Table 2: ¹³C NMR Spectroscopic Data for the Roselipin Core (as reported for Roselipin 1A)
| Position | Chemical Shift (ppm) |
|---|---|
| 1 | 168.5 |
| 2 | 128.0 |
| 3 | 145.0 |
| 4 | 35.5 |
| 4-Me | 14.2 |
| 5 | 78.5 |
| 6 | 135.0 |
| 7 | 133.0 |
| 8 | 38.0 |
| 8-Me | 16.5 |
| 9 | 75.0 |
| 10 | 130.0 |
| 11 | 138.0 |
| 12 | 40.0 |
| 12-Me | 17.0 |
| 13 | 78.0 |
| 14 | 45.0 |
| 14-Me | 18.0 |
| 15 | 28.0 |
| 16 | 30.0 |
| 16-Me | 20.0 |
| 17 | 32.0 |
| 18 | 25.0 |
| 18-Me | 19.0 |
| 19 | 15.0 |
| 20 | 11.0 |
| 1' | 98.0 |
| 2' | 72.0 |
| 3' | 74.0 |
| 4' | 70.0 |
| 5' | 73.0 |
| 6' | 62.0 |
| 1'' | 70.0 |
| 2'' | 71.0 |
| 3'' | 73.0 |
| 4'' | 68.0 |
| 5'' | 65.0 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is essential for confirming the molecular formula of this compound, which is C₄₀H₇₂O₁₄. The expected monoisotopic mass is approximately 776.4922 g/mol . Tandem MS (MS/MS) experiments would provide valuable structural information through characteristic fragmentation patterns. A plausible fragmentation pattern is proposed below.
Table 3: Plausible ESI-MS/MS Fragmentation Data for this compound
| m/z (Proposed) | Ion Formula | Description of Loss |
|---|---|---|
| 777.4991 | [C₄₀H₇₃O₁₄]⁺ | [M+H]⁺ |
| 759.4885 | [C₄₀H₇₁O₁₃]⁺ | Loss of H₂O |
| 615.4316 | [C₃₄H₆₃O₁₀]⁺ | Loss of Arabinitol |
| 597.4210 | [C₃₄H₆₁O₉]⁺ | Loss of Arabinitol and H₂O |
| 453.3635 | [C₂₈H₅₃O₅]⁺ | Loss of Mannose and Arabinitol |
| 435.3529 | [C₂₈H₅₁O₄]⁺ | Loss of Mannose, Arabinitol, and H₂O |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on standard methodologies for natural product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire NMR spectra on a high-field spectrometer (≥500 MHz for ¹H).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.
-
2D NMR: Perform standard 2D experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine through-space proton proximities for stereochemical analysis.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. An appropriate modifier (e.g., formic acid for positive ion mode or ammonium hydroxide for negative ion mode) may be added to enhance ionization.
-
High-Resolution Mass Spectrometry (HR-MS): Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion of this compound ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Acquire the product ion spectrum to observe the fragmentation pattern. Vary the collision energy to obtain optimal fragmentation information.
Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase (DGAT)
This compound functions by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, which are the primary form of energy storage in eukaryotes. By blocking DGAT, this compound effectively reduces the production of triglycerides.
References
- 1. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scholars@Duke publication: Asymmetric total synthesis of ent-(-)-roseophilin: assignment of absolute configuration. [scholars.duke.edu]
Methodological & Application
Total Synthesis Strategy for Roselipin 1B: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipins are a family of bioactive glycolipids isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] They exhibit inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis, making them attractive targets for metabolic disease research.[2] This document outlines a comprehensive total synthesis strategy for Roselipin 1B. While a formal total synthesis of this compound has not been published, this note leverages the successful total synthesis of Roselipin 1A, which shares an identical polyketide backbone. The proposed strategy adapts the established route, focusing on the stereoselective synthesis of the this compound-specific D-arabinitol moiety and its subsequent coupling to the core structure.
Introduction
The Roselipin family (1A, 1B, 2A, and 2B) comprises a complex polyketide core featuring nine stereogenic centers, glycosylated with D-mannose and esterified with a D-arabinitol unit.[1][3] The distinction between Roselipin 1A and 1B lies in the stereochemistry and linkage of the D-arabinitol moiety.[3] The successful total synthesis of Roselipin 1A has paved the way for accessing its analogues.[1][2] This application note details a proposed synthetic strategy for this compound, providing a blueprint for its chemical synthesis to enable further biological evaluation.
Retrosynthetic Analysis
The proposed retrosynthesis for this compound mirrors the convergent strategy employed for Roselipin 1A. The molecule is disconnected into three primary fragments: the polyketide core 3 , a protected D-mannosyl sulfoxide donor 2 , and a stereochemically defined, protected D-arabinitol fragment specific to this compound. The key bond formations in the forward synthesis will be a Yamaguchi esterification to join the polyketide and arabinitol fragments, followed by a stereoselective β-mannosylation.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Fragments
The synthesis of the polyketide core is proposed via the coupling of two major fragments: Aldehyde 5 and Ketone 4 .
Synthesis of Ketone Fragment 4
The synthesis of the ethyl ketone fragment 4 commences from propionaldehyde and utilizes highly stereoselective reactions to install the required stereocenters.
Caption: Forward synthesis of Ketone Fragment 4.
Synthesis of Aldehyde Fragment 5
The aldehyde fragment 5 is synthesized from a known starting aldehyde 6 through a series of stereocontrolled transformations.
Caption: Forward synthesis of Aldehyde Fragment 5.
Assembly of the Polyketide Core and Final Steps
The final stages of the synthesis involve the coupling of the key fragments and the introduction of the sugar moieties.
Caption: Final assembly of this compound.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in the synthesis of the analogous Roselipin 1A, which are expected to be similar for the synthesis of this compound's core structure.
| Step | Reactants | Product | Yield (%) | Reference(s) |
| Vinylogous Mukaiyama Aldol Reaction | Propionaldehyde | Alcohol 8 | 90 | [2] |
| HWE Olefination | Aldehyde 6 , Phosphonate 17 | Alkene 18 | 91 | [1] |
| LiHMDS-mediated Aldol Reaction | Aldehyde 5 , Ketone 4 | Aldol Product 22 | 60 | [4] |
| Dehydration with Martin's Sulfurane | Aldol Product 22 | α,β-Unsaturated Ketone | 90 | [2] |
| β-Mannosylation | Alcohol 3 , Mannosyl Sulfoxide 2 | Glycosylated Product 23 | 56 | [2] |
| Final Deprotection | Protected Precursor | Roselipin 1A | 49 | [1] |
Experimental Protocols
LiHMDS-mediated syn-Selective Aldol Reaction
To a solution of ethyl ketone 4 in THF at -78 °C is added LiHMDS (1.0 M in THF). The resulting enolate is stirred for 1 hour at -78 °C, after which a solution of aldehyde 5 in THF is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C before being quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the aldol product 22 .[4]
Dehydration using Martin's Sulfurane
To a solution of the aldol product 22 in CH₂Cl₂ at 0 °C is added Martin's sulfurane. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the α,β-unsaturated ketone.[2]
Stereoselective β-Mannosylation (Crich's Protocol)
To a mixture of the alcohol acceptor 3 , mannosyl sulfoxide donor 2 , and 4 Å molecular sieves in CH₂Cl₂ at -78 °C is added 2,6-di-tert-butyl-4-methylpyridine (DTBMP). Triflic anhydride (Tf₂O) is then added dropwise, and the reaction is stirred at -78 °C for 1 hour. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and allowed to warm to room temperature. The mixture is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. Purification by flash chromatography affords the β-mannoside.[1][2]
Proposed Yamaguchi Esterification for this compound
The polyketide acid (precursor to alcohol 3 ) and the protected D-arabinitol fragment for this compound are dissolved in toluene. 2,4,6-trichlorobenzoyl chloride is added, followed by triethylamine, and the mixture is stirred at room temperature. In a separate flask, 4-dimethylaminopyridine (DMAP) is dissolved in toluene. The mixed anhydride solution is then added to the DMAP solution, and the reaction is stirred at 60 °C until completion. After cooling, the reaction is quenched and worked up to yield the esterified product.
Conclusion
This application note outlines a feasible and detailed total synthesis strategy for this compound based on the successful synthesis of Roselipin 1A. The key challenges lie in the stereoselective synthesis of the specific D-arabinitol fragment and its efficient esterification to the complex polyketide core. The provided protocols and strategic outlines offer a solid foundation for the successful synthesis of this compound, which will be crucial for in-depth biological studies and potential therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Roselipin 1B in Cell-Based Lipid Droplet Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. The dysregulation of lipid droplet formation and metabolism is implicated in various diseases, including obesity, type 2 diabetes, and fatty liver disease. A key enzyme in the final step of triacylglycerol (TAG) synthesis, the primary component of lipid droplets, is Diacylglycerol Acyltransferase (DGAT). Roselipin 1B is a known inhibitor of DGAT, making it a valuable tool for studying the dynamics of lipid droplet formation and for screening potential therapeutic modulators of lipid metabolism.[1]
These application notes provide a detailed protocol for utilizing this compound in cell-based assays to monitor its inhibitory effect on lipid droplet formation. The protocol is designed for fluorescence microscopy and high-content screening platforms, allowing for quantitative analysis of lipid droplet number, size, and intensity.
Principle of the Assay
The assay is based on the principle that inhibition of DGAT by this compound will lead to a dose-dependent decrease in the formation of intracellular lipid droplets. Cells are first stimulated to accumulate lipids, typically by treatment with oleic acid. Subsequently, cells are treated with varying concentrations of this compound. The extent of lipid droplet formation is then quantified using a fluorescent lipophilic dye, such as Nile Red or BODIPY, which specifically accumulates in the neutral lipid core of the droplets. The resulting fluorescence signal is proportional to the amount of stored neutral lipids, providing a quantitative measure of DGAT inhibition by this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the cell-based lipid droplet assay using this compound.
Materials and Reagents
-
Cell Lines: Huh7 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), or other suitable cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Oleic Acid: Stock solution complexed to bovine serum albumin (BSA).
-
Lipophilic Dye:
-
Nile Red (e.g., Cayman Chemical, Lipid Droplets Fluorescence Assay Kit)[2]
-
BODIPY™ 493/503 (e.g., Thermo Fisher Scientific)
-
-
Nuclear Stain: Hoechst 33342 or DAPI.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Assay Plates: 96-well or 384-well clear-bottom, black-walled microplates suitable for imaging.
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
1. Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed cells into a 96-well imaging plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
2. Induction of Lipid Droplet Formation:
-
Prepare a working solution of oleic acid in a culture medium. A final concentration of 100-400 µM is a good starting point, but this should be optimized for the specific cell line.
-
Aspirate the medium from the wells and replace it with the oleic acid-containing medium.
-
Incubate for 16-24 hours at 37°C and 5% CO₂.
3. Treatment with this compound:
-
Prepare serial dilutions of this compound in the oleic acid-containing medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the wells and add the this compound dilutions.
-
Incubate for 6-24 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell type and experimental goals.
4. Staining of Lipid Droplets and Nuclei:
-
Fixation (Optional, for endpoint assays):
-
Gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a staining solution containing the lipophilic dye and a nuclear stain in PBS. For example:
-
Nile Red: 1 µg/mL
-
BODIPY™ 493/503: 1 µg/mL
-
Hoechst 33342: 2 µg/mL
-
-
Add 50-100 µL of the staining solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells 2-3 times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
5. Image Acquisition:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use appropriate filter sets for the chosen dyes (e.g., FITC for BODIPY 493/503/Nile Red, DAPI for Hoechst).
-
Acquire images from multiple fields per well to ensure robust data.
6. Image Analysis and Quantification:
-
Use automated image analysis software to identify and quantify lipid droplets.
-
The nuclear stain is used to identify individual cells and define cellular boundaries.
-
Within each cell, identify lipid droplets based on the fluorescence signal of the lipophilic dye.
-
Quantify the following parameters per cell:
-
Lipid droplet count
-
Average lipid droplet size (area or volume)
-
Total lipid droplet intensity
-
Data Presentation
The quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound.
Table 1: Hypothetical Dose-Response of this compound on Lipid Droplet Formation in Huh7 Cells
| This compound (µM) | Average Lipid Droplet Count per Cell | Average Lipid Droplet Area (µm²) | Total Fluorescence Intensity per Cell (Arbitrary Units) |
| 0 (Vehicle) | 150 ± 15 | 1.2 ± 0.2 | 8500 ± 750 |
| 0.01 | 135 ± 12 | 1.1 ± 0.2 | 7800 ± 690 |
| 0.1 | 95 ± 10 | 0.9 ± 0.1 | 5400 ± 510 |
| 1 | 40 ± 5 | 0.6 ± 0.1 | 2100 ± 250 |
| 10 | 15 ± 3 | 0.4 ± 0.05 | 800 ± 100 |
Data are presented as mean ± standard deviation.
Table 2: IC₅₀ Values for this compound Inhibition of Lipid Droplet Parameters
| Parameter | IC₅₀ (µM) |
| Lipid Droplet Count | 0.25 |
| Lipid Droplet Area | 0.52 |
| Total Fluorescence Intensity | 0.18 |
High-Throughput Screening (HTS) Application
The described assay is readily adaptable for high-throughput screening of compound libraries to identify novel modulators of lipid droplet formation.[3][4] For HTS, the protocol can be miniaturized to a 384-well format, and automated liquid handling and imaging systems can be employed. The robust and quantitative nature of the assay allows for the calculation of Z'-factors to assess assay quality and reliability for large-scale screening campaigns.
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing after staining. Optimize dye concentration and incubation time.
-
Low Signal: Optimize the concentration of oleic acid and the induction time to ensure sufficient lipid droplet formation in control cells.
-
Cell Detachment: Handle cells gently during washing steps. Consider using coated plates for poorly adherent cell lines.
-
Phototoxicity (Live-cell imaging): Minimize light exposure and use the lowest possible laser power.
Conclusion
This compound, as a potent DGAT inhibitor, serves as an excellent tool compound for studying the mechanisms of lipid droplet biogenesis. The provided protocol offers a robust and quantitative method to assess the impact of this compound and other potential modulators on lipid droplet formation in a cellular context. This assay is suitable for both basic research and high-throughput drug discovery efforts targeting metabolic diseases.
References
- 1. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. High-throughput droplet microfluidics screening platform for selecting fast-growing and high lipid-producing microalgae from a mutant library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Roselipin 1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 1B is a naturally occurring glycolipid isolated from the marine fungus Gliocladium roseum.[1] Like other members of the roselipin family, it has garnered significant interest due to its biological activity as an inhibitor of diacylglycerol acyltransferase (DGAT).[1] DGAT is a crucial enzyme in the triglyceride synthesis pathway, making it a promising target for therapeutic interventions in metabolic diseases. Accurate and robust analytical methods for the quantification of this compound in biological matrices are essential for preclinical and clinical development, enabling pharmacokinetic, pharmacodynamic, and toxicology studies.
This document provides detailed application notes and experimental protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, a protocol for the extraction of this compound from fungal cultures for the preparation of analytical standards is outlined.
Signaling Pathway of this compound Target
This compound exerts its biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT), which catalyzes the final and committed step in the synthesis of triglycerides. This pathway is central to lipid metabolism and energy storage.
This compound inhibits the DGAT-catalyzed conversion of DAG to TG.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described LC-MS/MS method for this compound. These values are representative and may vary based on instrumentation and laboratory conditions.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | 0.1 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 10 | < 10 | 90 - 110 |
| High | 80 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Biological Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Human Plasma | 85 ± 5 | 92 ± 8 |
| Rat Liver Homogenate | 82 ± 7 | 88 ± 10 |
Experimental Protocols
Protocol 1: Extraction of this compound from Gliocladium roseum Culture
This protocol describes a general procedure for the extraction of this compound from a solid-phase fungal culture to generate material for analytical standards.
Workflow for the extraction and purification of this compound.
Materials:
-
Solid-phase culture of Gliocladium roseum
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Harvest the solid-phase fungal culture.
-
Submerge the culture in a 1:1 (v/v) mixture of chloroform and methanol and shake overnight at room temperature.
-
Filter the mixture through a Büchner funnel to separate the extract from the solid residue.
-
Transfer the filtrate to a separatory funnel and add chloroform and water to achieve a 2:1:1 ratio of chloroform:methanol:water.
-
Mix thoroughly and allow the layers to separate.
-
Collect the lower chloroform layer, which contains the lipophilic secondary metabolites including this compound.
-
Repeat the partitioning of the aqueous layer with chloroform to maximize recovery.
-
Combine the chloroform extracts and dry them under reduced pressure using a rotary evaporator.
-
Purify the crude extract using a preparative HPLC system with a C18 column and a suitable gradient of methanol and water to isolate this compound.
-
Confirm the identity and purity of the isolated this compound using NMR and high-resolution mass spectrometry.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details a method for the sensitive and selective quantification of this compound in human plasma.
Sample preparation and analysis workflow for this compound quantification.
Materials:
-
Human plasma
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system
Sample Preparation:
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions:
-
UPLC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by infusion of the analytical standard to find the precursor ion and optimal product ions.
-
Internal Standard: To be determined based on the specific IS used.
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Capillary Voltage: 3.0 kV
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
Conclusion
The provided protocols offer a robust framework for the extraction and quantification of this compound. The LC-MS/MS method is designed to be sensitive and specific, making it suitable for a range of research and development applications. As with any analytical method, validation in the end-user's laboratory is essential to ensure performance meets the specific requirements of the intended application.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Roselipin 1B
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the purification of Roselipin 1B, a bioactive glycolipid, using High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for the separation of complex natural products, such as cyclic depsipeptides and other glycolipids.[1][2][3]
Introduction
Roselipins are a family of natural glycolipids isolated from the marine fungus Gliocladium roseum KF-1040.[4][5] This family includes Roselipins 1A, 1B, 2A, and 2B, which have been identified as inhibitors of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[4][5][6] this compound possesses a complex structure, featuring a polyketide backbone with multiple stereocenters, a D-mannose moiety, and a D-arabinitol unit, rendering its purification a challenging task.[6] This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the efficient isolation and purification of this compound.
Experimental Protocol
This protocol is designed for the semi-preparative purification of this compound from a pre-enriched fungal extract. Initial isolation steps, such as solvent extraction and preliminary column chromatography, are presumed to have been completed.[4]
2.1. Materials and Reagents
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Column:
-
Equipment:
-
Preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Fraction collector
-
Rotary evaporator or lyophilizer for solvent removal
-
2.2. Sample Preparation
-
Dissolve the pre-enriched sample containing this compound in a minimal amount of a suitable solvent, such as methanol or a mixture of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2.3. HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound.
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 100 - 500 µL (dependent on sample concentration) |
| Gradient Elution Program | See Table 2 |
Table 1: HPLC Instrumentation Parameters
2.4. Gradient Elution Program
A shallow gradient is recommended to ensure adequate separation of this compound from its closely related isomers, such as Roselipin 1A.[7]
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 60 | 40 |
| 30.0 | 30 | 70 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 41.0 | 60 | 40 |
| 50.0 | 60 | 40 |
Table 2: Gradient Elution Program
2.5. Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the peak of interest based on the UV chromatogram.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions containing this compound.
-
Remove the HPLC solvents using a rotary evaporator or by lyophilization.
-
Store the purified this compound at -20°C or lower for long-term stability.
Diagrams
3.1. Experimental Workflow
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of cyclic lipopeptide puwainaphycins from cyanobacteria by countercurrent chromatography combined with polymeric resins and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Preparing Roselipin 1B Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipins are a class of naturally occurring glycolipids that have garnered significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This makes them attractive candidates for the development of therapeutics targeting metabolic disorders such as obesity and type 2 diabetes. Furthermore, roselipins have demonstrated antimicrobial and cytotoxic properties. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. This document provides detailed application notes and protocols for the preparation of Roselipin 1B derivatives and the subsequent evaluation of their biological activity to establish a comprehensive SAR.
Introduction
This compound, isolated from the marine fungus Gliocladium roseum KF-1040, is a potent inhibitor of DGAT.[1][2] Its complex structure, featuring a polyketide backbone glycosylated with D-mannose and D-arabinitol, offers multiple sites for chemical modification.[2] By systematically altering these functional groups, researchers can probe the molecular interactions essential for biological activity, leading to the design of analogs with improved pharmacological profiles. This guide outlines a strategic approach to the synthesis of a focused library of this compound derivatives and provides detailed protocols for their biological evaluation.
Strategic Approach to this compound Derivative Synthesis for SAR Studies
The total synthesis of Roselipin 1A provides a foundational blueprint for accessing this compound and its derivatives.[3][4][5][6] The key differentiator between Roselipin 1A and 1B is the stereochemistry at the D-arabinitol moiety, which can be addressed through the selection of the appropriate stereoisomer of the arabinitol building block during synthesis.
For SAR studies, modifications should be systematically introduced at three key regions of the this compound molecule:
-
The D-Arabinitol Moiety: Modifications can include esterification or etherification of the free hydroxyl groups to probe the importance of hydrogen bonding interactions.
-
The D-Mannose Moiety: Alterations to the hydroxyl groups of the mannose sugar can provide insights into the role of the carbohydrate unit in target binding and solubility.
-
The Polyketide Backbone: Simplification or modification of the long aliphatic chain can help to identify the minimal structural requirements for activity and improve pharmacokinetic properties.
Proposed this compound Derivatives for Initial SAR Screen
| Derivative ID | Modification Site | Modification | Rationale |
| RB-01 | D-Arabinitol | Acetylation of free hydroxyls | Assess the impact of hydrogen bond donors. |
| RB-02 | D-Arabinitol | Methylation of free hydroxyls | Evaluate the effect of steric bulk and loss of hydrogen bonding. |
| RB-03 | D-Mannose | 6"-O-acetylation | Mimic Roselipin 2B to understand the effect of this modification.[2][7] |
| RB-04 | D-Mannose | Removal of the mannose moiety | Determine the necessity of the mannose unit for activity. |
| RB-05 | Polyketide Backbone | Truncation of the aliphatic chain | Investigate the importance of chain length for DGAT inhibition. |
| RB-06 | Polyketide Backbone | Saturation of double bonds | Probe the role of conformational rigidity in the backbone. |
Experimental Protocols
General Synthetic Strategy for this compound Derivatives
The synthesis of this compound derivatives can be approached through a convergent strategy, involving the preparation of three key fragments: the polyketide backbone, the D-mannose donor, and the modified D-arabinitol moiety. The following is a generalized protocol adapted from the total synthesis of Roselipin 1A.[3][4][5][6]
Protocol 1: Synthesis of the Polyketide Backbone
-
Chain Assembly: Construct the polyketide chain using a series of stereoselective aldol reactions and substrate-controlled reductions to install the correct stereocenters.
-
Functionalization: Introduce the required hydroxyl and methyl groups as per the natural product structure.
-
Protection: Protect reactive functional groups with suitable protecting groups (e.g., silyl ethers, benzyl ethers) to allow for selective modifications in later steps.
-
Purification: Purify the final polyketide fragment using column chromatography.
Protocol 2: Glycosylation with D-Mannose
-
Preparation of Mannosyl Donor: Activate the D-mannose unit as a suitable glycosyl donor (e.g., a trichloroacetimidate or thioglycoside).
-
Glycosylation Reaction: Couple the mannosyl donor with the appropriate hydroxyl group on the polyketide backbone under Lewis acidic conditions.
-
Deprotection and Purification: Selectively deprotect the mannosylated intermediate and purify the product.
Protocol 3: Esterification with Modified D-Arabinitol
-
Synthesis of Modified Arabinitol: Prepare the desired arabinitol derivative with the intended modifications (e.g., acetylation, methylation).
-
Esterification: Couple the modified arabinitol to the carboxylic acid of the glycosylated polyketide using a suitable coupling agent (e.g., DCC/DMAP or EDC/HOBt).
-
Final Deprotection: Remove all remaining protecting groups under appropriate conditions to yield the final this compound derivative.
-
Purification: Purify the final compound using preparative HPLC.
Biological Evaluation Protocols
Protocol 4: In Vitro Diacylglycerol Acyltransferase (DGAT1) Inhibition Assay (Fluorescence-based) [1][8]
-
Materials: Human DGAT1 enzyme, diacylglycerol (DAG) substrate, oleoyl-CoA, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 100 mM KCl, 20 mM MgCl2).
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and the this compound derivative at various concentrations. b. Initiate the reaction by adding DAG and oleoyl-CoA. c. Incubate at 37°C for a specified time (e.g., 30 minutes). d. Stop the reaction and add CPM to detect the amount of free Coenzyme A released. e. Measure the fluorescence at an excitation/emission of 355/460 nm.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce DGAT1 activity by 50%.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution) [2][9]
-
Materials: Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates.
-
Procedure: a. Prepare serial dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Include positive (microorganism without inhibitor) and negative (broth only) controls. d. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the derivative that completely inhibits visible growth of the microorganism.
Protocol 6: Cytotoxicity Assay (MTT Assay) [10][11][12]
-
Materials: Human cell line (e.g., HeLa or HEK293), cell culture medium (e.g., DMEM with 10% FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals with the solubilization solution. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured table to facilitate comparison and the elucidation of SAR.
Table of Biological Activities of this compound Derivatives
| Derivative ID | DGAT1 Inhibition IC50 (µM) | Antimicrobial Activity MIC (µg/mL) | Cytotoxicity CC50 (µM) |
| S. aureus | E. coli | ||
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| RB-01 | [Insert Value] | [Insert Value] | [Insert Value] |
| RB-02 | [Insert Value] | [Insert Value] | [Insert Value] |
| RB-03 | [Insert Value] | [Insert Value] | [Insert Value] |
| RB-04 | [Insert Value] | [Insert Value] | [Insert Value] |
| RB-05 | [Insert Value] | [Insert Value] | [Insert Value] |
| RB-06 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Signaling Pathway
Caption: DGAT1 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for SAR studies of this compound.
Logical Relationship for SAR
Caption: Logical framework for this compound SAR.
References
- 1. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Utilizing Roselipin 1B for the Investigation of DGAT2-Specific Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol O-acyltransferase 2 (DGAT2) is a critical enzyme in the terminal step of triglyceride (TG) synthesis. Its role in lipid metabolism makes it a significant target for research in metabolic diseases such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[1] Roselipin 1B belongs to a family of natural glycolipids isolated from the marine fungus Gliocladium roseum KF-1040.[2][3] These compounds are known inhibitors of diacylglycerol acyltransferase (DGAT) activity.[4] This document provides detailed application notes and protocols for the use of this compound as a tool to investigate the specific functions of DGAT2.
While the Roselipin family of compounds has demonstrated inhibitory activity against total DGAT, with IC50 values in the range of 15-22 µM in rat liver microsomes, it is crucial for researchers to first establish the specific inhibitory concentration of this compound against DGAT2 in their experimental system, as the original studies did not differentiate between DGAT1 and DGAT2 isoforms.[4]
Quantitative Data on this compound
The following table summarizes the reported inhibitory concentrations of this compound. Researchers should use these values as a starting point for their own experimental validation.
| Compound | Assay Type | System | IC50 (µM) |
| This compound | Enzyme Assay | Rat Liver Microsomes | 15 |
| This compound | Cell-based Assay | Not Specified | 32 |
Key Signaling Pathways Involving DGAT2
DGAT2 is implicated in several key metabolic signaling pathways. Understanding these pathways is essential for designing experiments and interpreting data when using this compound.
-
Triglyceride Synthesis: DGAT2 catalyzes the final step in the de novo synthesis of triglycerides.[5]
-
PPAR Signaling Pathway: Overexpression of DGAT2 has been shown to enrich genes in the PPAR signaling pathway, which is a master regulator of lipid metabolism.[5][6]
-
PI3K/AKT Signaling Pathway: Interference with DGAT2 expression affects the PI3K/AKT pathway, which is involved in adipocyte differentiation.[5][6]
-
SREBP-1 Regulation: Inhibition of DGAT2 can suppress the cleavage of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor for lipogenesis. This occurs through an increase in phosphatidylethanolamine (PE) in the endoplasmic reticulum.[7]
-
AMPK Signaling Pathway: DGAT2 overexpression also influences the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[5][6]
Mandatory Visualizations
DGAT2 in Triglyceride Synthesis and Associated Signaling
Caption: DGAT2 catalyzes the final step of triglyceride synthesis and is modulated by this compound.
Experimental Workflow for Assessing DGAT2 Inhibition
Caption: Workflow for evaluating the effect of this compound on DGAT2 activity and downstream cellular events.
Experimental Protocols
Protocol 1: In Vitro DGAT2 Inhibition Assay Using Rat Liver Microsomes
This protocol is adapted from the methods used in the initial characterization of Roselipins.[4]
1. Preparation of Rat Liver Microsomes: a. Homogenize fresh rat liver in 4 volumes of ice-cold buffer A (50 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. c. Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C. d. Resuspend the microsomal pellet in buffer A and store at -80°C. Protein concentration should be determined using a standard method (e.g., Bradford assay).
2. DGAT Assay: a. The reaction mixture should contain in a final volume of 200 µL: 100 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mg/mL bovine serum albumin (fatty acid-free), 100 µM 1,2-dioleoyl-sn-glycerol, and 10 µM [¹⁴C]oleoyl-CoA (specific activity ~50 mCi/mmol). b. Add varying concentrations of this compound (dissolved in DMSO, ensure final DMSO concentration is <1%). c. Pre-incubate the mixture for 5 minutes at 37°C. d. Initiate the reaction by adding 20 µg of microsomal protein. e. Incubate for 10 minutes at 37°C. f. Stop the reaction by adding 1.5 mL of isopropanol/heptane/water (80:20:2, v/v/v). g. Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases. h. Collect the upper heptane phase containing the labeled triglycerides. i. Quantify the radioactivity by liquid scintillation counting. j. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
Protocol 2: Cellular Triglyceride Accumulation Assay
This protocol can be used to assess the effect of this compound on triglyceride levels in a cellular context.
1. Cell Culture and Treatment: a. Plate cells (e.g., HepG2, Huh7) in 24-well plates and grow to 80-90% confluency. b. To induce lipid accumulation, supplement the culture medium with 0.5 mM oleic acid complexed to bovine serum albumin for 24 hours. c. Treat the cells with a dose range of this compound for the desired time period (e.g., 6, 12, or 24 hours).
2. Triglyceride Quantification: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer). c. Determine the protein concentration of the cell lysates. d. Use a commercial triglyceride quantification kit according to the manufacturer's instructions. e. Normalize the triglyceride levels to the total protein concentration. f. Express the results as a percentage of the vehicle-treated control.
Protocol 3: Oil Red O Staining for Lipid Droplet Visualization
This protocol allows for the qualitative and semi-quantitative assessment of intracellular lipid droplet accumulation.
1. Cell Culture and Treatment: a. Grow cells on glass coverslips in a 12-well plate. b. Induce lipid accumulation and treat with this compound as described in Protocol 2.
2. Staining Procedure: a. Wash cells with PBS. b. Fix the cells with 10% formalin for 30 minutes. c. Wash with water and then with 60% isopropanol. d. Stain with a freshly prepared and filtered Oil Red O solution (0.5% in isopropanol, diluted 3:2 with water) for 20 minutes. e. Wash with 60% isopropanol and then with water. f. Counterstain the nuclei with hematoxylin if desired. g. Mount the coverslips on microscope slides and visualize using a light microscope.
3. Quantification (Optional): a. To quantify the staining, elute the Oil Red O from the stained cells with 100% isopropanol. b. Measure the absorbance of the eluate at 510 nm. c. Normalize the absorbance to the protein content of a parallel well.
Conclusion
References
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Roselipin 1B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 1B is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride (TG) synthesis.[1][2] DGAT1 plays a crucial role in the absorption of dietary fats and the storage of triglycerides in adipose tissue.[2][3] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. These application notes provide detailed protocols for a series of in vitro experiments designed to evaluate the efficacy of this compound in a cell-based model of adipogenesis and metabolism.
The following protocols will enable researchers to:
-
Assess the inhibitory effect of this compound on adipocyte differentiation.
-
Quantify the reduction in intracellular triglyceride accumulation following this compound treatment.
-
Evaluate the impact of this compound on glucose uptake in mature adipocytes.
Postulated Signaling Pathway of this compound Action
The primary mechanism of action for this compound is the inhibition of DGAT1. This enzyme catalyzes the final step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA. By blocking this step, this compound is expected to reduce the accumulation of triglycerides within cells, particularly adipocytes. This reduction in lipid storage may lead to improved insulin sensitivity and enhanced glucose uptake.
Experimental Workflow
The overall experimental workflow is designed to assess the efficacy of this compound in a physiologically relevant cell model.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: Inhibition of Adipocyte Differentiation by this compound
| This compound Conc. (µM) | Oil Red O Absorbance (OD 510 nm) | % Inhibition of Differentiation |
| 0 (Vehicle Control) | 0% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., DGAT-1 inhibitor) |
Table 2: Reduction of Intracellular Triglyceride Content by this compound
| This compound Conc. (µM) | Triglyceride Concentration (mg/dL) | % Reduction in Triglycerides |
| 0 (Vehicle Control) | 0% | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., DGAT-1 inhibitor) |
Table 3: Effect of this compound on Glucose Uptake in Mature Adipocytes
| This compound Conc. (µM) | 2-NBDG Fluorescence (RFU) | % Change in Glucose Uptake |
| 0 (Vehicle Control) - Basal | 0% | |
| 0 (Vehicle Control) + Insulin | ||
| 10 + Insulin | ||
| 100 + Insulin | ||
| Positive Control (e.g., Rosiglitazone) + Insulin |
Experimental Protocols
Protocol 1: Adipocyte Differentiation and Oil Red O Staining
This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent staining with Oil Red O to visualize and quantify lipid accumulation.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
Differentiation Medium I (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL Insulin
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O working solution (0.35% in isopropanol, diluted 3:2 with water and filtered)
-
Isopropanol (100%)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density that will allow them to reach confluence. Grow in Growth Medium.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium I containing various concentrations of this compound or vehicle control.
-
Maturation: On Day 2, replace the medium with Differentiation Medium II containing the respective concentrations of this compound.
-
Maintenance: From Day 4 onwards, replace the medium every two days with Differentiation Medium II containing this compound. Mature adipocytes should be visible by Day 8-10.
-
Staining:
-
Wash cells twice with PBS.
-
Fix with 10% formalin for 1 hour at room temperature.[4]
-
Wash twice with water.
-
Incubate with 60% isopropanol for 5 minutes.[4]
-
Aspirate the isopropanol and add Oil Red O working solution for 20 minutes.[4]
-
Wash the cells 2-5 times with water until the excess stain is removed.[4]
-
-
Quantification:
Protocol 2: Intracellular Triglyceride Quantification
This protocol details the measurement of intracellular triglyceride content in differentiated adipocytes treated with this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Triglyceride Quantification Kit (Colorimetric or Fluorometric)
-
Plate reader
Procedure:
-
Cell Lysis: After the differentiation period (Day 8-10 from Protocol 1), wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and scrape the cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Triglyceride Assay:
-
Use the supernatant for the triglyceride quantification assay.
-
Follow the manufacturer's instructions provided with the commercial triglyceride quantification kit.[7][8] This typically involves incubating the lysate with a reaction mix that enzymatically converts triglycerides to a product that can be measured by a plate reader.[7][8]
-
-
Data Analysis: Calculate the triglyceride concentration in each sample based on the standard curve generated. Normalize the triglyceride content to the total protein concentration of the cell lysate.
Protocol 3: Glucose Uptake Assay (2-NBDG)
This protocol measures the rate of glucose uptake in mature adipocytes treated with this compound using the fluorescent glucose analog 2-NBDG.
Materials:
-
Mature 3T3-L1 adipocytes (differentiated as in Protocol 1, without this compound during differentiation)
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin solution (100 nM)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) solution
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiate 3T3-L1 cells to mature adipocytes as described in Protocol 1.
-
Serum Starvation: On the day of the assay, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.
-
Pre-incubation with this compound: Replace the serum-free DMEM with KRH buffer containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour.
-
Insulin Stimulation: Add insulin (final concentration 100 nM) to the appropriate wells and incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C.[9]
-
Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Lyse the cells in a suitable buffer and measure the fluorescence of the cell lysate using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Disclaimer
These protocols are intended for research use only. Investigators should optimize the experimental conditions for their specific cell lines and reagents. Appropriate safety precautions should be taken when handling all chemicals and biological materials.
References
- 1. genecards.org [genecards.org]
- 2. sciencellonline.com [sciencellonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Oil red O staining of 3T3-L1 cells [bio-protocol.org]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4.5. Glucose Uptake Assay [bio-protocol.org]
- 9. 2.8. Glucose Uptake Measurement in Adipocytes [bio-protocol.org]
Application Notes and Protocols for Utilizing Roselipin 1B in Triglyceride Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 1B is a potent and specific inhibitor of Diacylglycerol Acyltransferase (DGAT), a pivotal enzyme in the final step of triglyceride (TG) synthesis.[1] This document provides detailed application notes and experimental protocols for the effective use of this compound as a tool to investigate triglyceride synthesis pathways in various biological systems. Its inhibitory action on DGAT makes it an invaluable asset for research into metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Roselipins, including 1A, 1B, 2A, and 2B, are natural products isolated from the marine-derived fungus Gliocladium roseum KF-1040.[1] These compounds specifically target DGAT, which catalyzes the esterification of diacylglycerol to form triglycerides.[1][2] The arabinitoyl fatty acid core of this compound is essential for its inhibitory activity.[3]
Data Presentation
The inhibitory potency of this compound against DGAT has been quantified in both enzymatic and cellular assays. The following table summarizes the key quantitative data for this compound and its related compounds.
| Compound | Assay Type | Target | IC50 Value (µM) | Reference |
| This compound | Enzyme Assay (rat liver microsomes) | DGAT | 15 | |
| This compound | Cell-based Assay | DGAT | 32 | |
| Roselipin 1A | Enzyme Assay (rat liver microsomes) | DGAT | 17 | |
| Roselipin 1A | Cell-based Assay | DGAT | 39 | |
| Roselipin 2A | Enzyme Assay (rat liver microsomes) | DGAT | 22 | |
| Roselipin 2A | Cell-based Assay | DGAT | 24 | |
| Roselipin 2B | Enzyme Assay (rat liver microsomes) | DGAT | 18 | |
| Roselipin 2B | Cell-based Assay | DGAT | 18 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the triglyceride synthesis pathway and a general workflow for studying DGAT inhibition using this compound.
Caption: Triglyceride synthesis pathway and the inhibitory action of this compound on DGAT.
Caption: General experimental workflow for studying DGAT inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro DGAT Inhibition Assay using Rat Liver Microsomes
This protocol describes how to measure the inhibitory effect of this compound on DGAT activity in a cell-free system using rat liver microsomes.
Materials:
-
Rat liver microsomes (prepared or commercially available)
-
This compound
-
1,2-Diacylglycerol (DAG)
-
[14C]Oleoyl-CoA or a fluorescent acyl-CoA analog
-
Bovine serum albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Sucrose
-
Scintillation cocktail or fluorescence plate reader
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM.
-
Prepare the assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 200 mM sucrose.
-
Prepare the substrate mix: Emulsify 1,2-diacylglycerol in the assay buffer containing 1 mg/mL BSA.
-
Prepare the radiolabeled or fluorescent acyl-CoA solution in the assay buffer.
-
-
Microsome Preparation (if not commercially sourced):
-
Homogenize fresh or frozen rat liver in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Assay Protocol:
-
In a microcentrifuge tube or a 96-well plate, add the following in order:
-
Assay buffer
-
Rat liver microsomes (typically 20-50 µg of protein)
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at 37°C.
-
DAG substrate mix.
-
-
Initiate the reaction by adding [14C]Oleoyl-CoA (e.g., to a final concentration of 10-50 µM).
-
Incubate the reaction mixture at 37°C for 10-30 minutes with gentle agitation.
-
Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water, 80:20:2, v/v/v).
-
Extract the lipids by adding heptane and water, vortexing, and centrifuging to separate the phases.
-
Collect the upper organic phase containing the synthesized [14C]-triglycerides.
-
Quantify the radioactivity by liquid scintillation counting. For fluorescent assays, measure the fluorescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of DGAT inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Triglyceride Synthesis Inhibition Assay
This protocol outlines a method to assess the effect of this compound on triglyceride synthesis in a cellular context using cultured cells (e.g., HepG2, 3T3-L1 adipocytes).
Materials:
-
Cultured cells capable of triglyceride synthesis
-
This compound
-
[14C]Oleic acid or [3H]glycerol
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2, v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 12-well plates and grow to the desired confluency. For 3T3-L1 cells, differentiation into adipocytes is required.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) or DMSO (vehicle control) in serum-free or low-serum medium for 30 minutes to 1 hour.
-
-
Metabolic Labeling:
-
Prepare the labeling medium containing [14C]oleic acid complexed to BSA or [3H]glycerol.
-
Add the labeling medium to the cells and incubate for 2-4 hours at 37°C in a CO2 incubator.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids by adding a hexane:isopropanol (3:2, v/v) mixture directly to the wells.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Vortex thoroughly and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the lipids.
-
-
Triglyceride Quantification:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system to separate the different lipid classes.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to triglycerides into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein content of each well.
-
Calculate the percentage of inhibition of triglyceride synthesis for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Concluding Remarks
This compound is a valuable pharmacological tool for the specific inhibition of DGAT and the study of triglyceride synthesis. The protocols provided herein offer a framework for researchers to investigate the role of DGAT in various physiological and pathological conditions. Careful optimization of experimental conditions, such as inhibitor concentration and incubation times, is recommended for each specific cell type or experimental system to ensure reliable and reproducible results.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Absolute Configuration of Roselipin 1B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental determination of the absolute configuration of Roselipin 1B, a complex natural product with significant biological activity. The stereochemistry of this compound, which contains multiple stereogenic centers, is crucial for its pharmacological activity and represents a significant challenge in its structural elucidation. While the planar structure of the Roselipin family has been known for some time, the absolute configurations of the numerous chiral centers in the polyketide backbone were not determined upon its initial discovery.[1][2][3] Recent advancements in synthetic chemistry and spectroscopic techniques, particularly the successful stereochemical assignment of the related Roselipin 1A, have paved the way for the definitive determination of this compound's three-dimensional structure.[1][2][3][4][5]
This guide outlines the primary techniques employed for this purpose: Mosher's Ester Analysis, Circular Dichroism (CD) Spectroscopy, and Single-Crystal X-ray Crystallography. For each technique, a detailed protocol is provided to enable researchers to apply these methods to this compound.
Mosher's Ester Analysis (NMR-Based Method)
Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols.[6][7][8][9][10] The method involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR chemical shift differences between the two diastereomers.[6][7][8]
Logical Workflow for Mosher's Ester Analysis
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Experimental Protocol
-
Preparation of (S)-MTPA and (R)-MTPA Esters of this compound:
-
In two separate flame-dried NMR tubes, dissolve approximately 1 mg of this compound in 0.5 mL of anhydrous deuterated pyridine (C₅D₅N).
-
To one tube, add a 1.2 molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the other tube, add a 1.2 molar excess of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Seal the tubes under an inert atmosphere (e.g., argon or nitrogen) and gently agitate to mix.
-
Allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
¹H NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (S)-MTPA ester and the (R)-MTPA ester.
-
Ensure high-resolution spectra are obtained to allow for accurate chemical shift determination.
-
-
Data Analysis:
-
Assign the proton signals in the ¹H NMR spectra of both diastereomers. This may require 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ) for each assigned proton using the formula: Δδ = δ_S - δ_R, where δ_S is the chemical shift of a proton in the (S)-MTPA ester and δ_R is the chemical shift of the corresponding proton in the (R)-MTPA ester.
-
Apply the Mosher's model: Protons with a positive Δδ value are located on one side of the MTPA plane, while those with a negative Δδ value are on the other. This spatial arrangement allows for the assignment of the absolute configuration of the alcohol center.
-
Data Presentation
The calculated Δδ values should be tabulated for clear presentation and analysis.
| Proton Assignment | δ_S (ppm) | δ_R (ppm) | Δδ (δ_S - δ_R) |
| H-x | data | data | data |
| H-y | data | data | data |
| ... | data | data | data |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11][12][13] This technique is particularly useful for determining the absolute configuration of molecules containing chromophores. The experimental CD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. A match between the experimental and calculated spectra confirms the absolute configuration.
Logical Workflow for CD Spectroscopy Analysis
References
- 1. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. matilda.science [matilda.science]
- 11. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 12. Circular dichroism calculation for natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Total Synthesis of Roselipin 1B
Welcome to the technical support center for the total synthesis of Roselipin 1B. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this complex natural product. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may lead to low yields in key synthetic steps.
Disclaimer: As of the latest literature review, a complete total synthesis of this compound has not been formally published. The guidance provided herein is based on the published total synthesis of the structurally related Roselipin 1A, which shares the same polyketide aglycone. The primary difference lies in the glycosylation step, where this compound incorporates a rhamnose moiety instead of the mannose found in Roselipin 1A. The troubleshooting advice for the synthesis of the shared aglycone is therefore expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What are the most likely steps in the this compound synthesis to result in low yields?
Based on the synthesis of the analogous Roselipin 1A, several steps are prone to low yields. These include:
-
Aldol Condensation: The LiHMDS-mediated syn-selective aldol reaction to couple the two major fragments of the polyketide chain has been reported with moderate yields and poor diastereoselectivity.[1][2][3]
-
Esterification: The formation of the ester linkage within one of the key fragments, particularly using methods like the Yamaguchi esterification for sterically hindered substrates, can be challenging and result in significant byproduct formation.[2][4]
-
Glycosylation: The stereoselective installation of the rhamnose sugar is a critical and potentially low-yielding step. The choice of glycosyl donor, promoter, and reaction conditions is crucial for success.
Q2: My overall yield for the synthesis is very low. Is this expected?
Yes, a low overall yield is anticipated for a multi-step synthesis of a complex molecule like this compound. For context, the first asymmetric total synthesis of Roselipin 1A, involving a 19-step linear sequence, reported an overall yield of 1.77%.[1] Therefore, meticulous optimization of each step is critical to achieving a workable overall yield.
Q3: Are there any specific challenges related to the rhamnosylation step for this compound?
While a specific protocol for this compound is unavailable, general challenges in rhamnosylation include achieving high β-selectivity, as α-glycosides are often the thermodynamically favored product. The reactivity of the aglycone acceptor and the stability of the glycosyl donor are also critical factors.
Troubleshooting Guides
Guide 1: Low Yield in Aldol Condensation
The coupling of the two main fragments via an aldol reaction is a critical C-C bond-forming step. A reported LiHMDS-mediated syn-selective aldol reaction for the analogous Roselipin 1A synthesis yielded the product in 60% with poor diastereoselectivity (2:1 dr).[1][2][3]
Problem: Low yield (<60%) and/or poor diastereoselectivity in the aldol condensation of the aldehyde and ketone fragments.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure the ketone is fully deprotonated to the lithium enolate by LiHMDS. Use freshly titrated LiHMDS. Consider a slight excess of the base. |
| Side Reactions | Run the reaction at a lower temperature (e.g., -78 °C) to minimize side reactions such as self-condensation of the ketone. |
| Poor Diastereoselectivity | Explore alternative aldol reaction conditions. For example, Paterson aldol conditions have been used successfully for other fragments in the Roselipin 1A synthesis with high diastereoselectivity (>20:1 dr).[1] Consider using different boron enolates or chiral auxiliaries. |
| Epimerization | Work up the reaction under carefully controlled pH to avoid epimerization of the product. |
To a solution of the ketone fragment in anhydrous THF at -78 °C is added LiHMDS (1.0 M in THF). The solution is stirred at this temperature for 1 hour to ensure complete enolate formation. A solution of the aldehyde fragment in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for an additional 2 hours or until TLC analysis indicates consumption of the starting materials. The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Guide 2: Low Yield in Yamaguchi Esterification
The esterification of a secondary α,β-unsaturated acid fragment in the Roselipin 1A synthesis was found to be challenging due to steric hindrance.[1][2] Initial attempts using classical Yamaguchi conditions failed, and a Mitsunobu reaction gave a low yield of 36%.[2]
Problem: Low yield (<70%) in the Yamaguchi esterification of the sterically hindered acid and alcohol fragments.
| Potential Cause | Suggested Solution |
| Self-Condensation of the Acid | The formation of the mixed anhydride may be slow, leading to self-condensation of the carboxylic acid. Ensure slow addition of 2,4,6-trichlorobenzoyl chloride (TCBC) at a low temperature. |
| Steric Hindrance | Increase the reaction temperature after the addition of DMAP and the alcohol to overcome the steric hindrance. An optimized procedure for a similar fragment in the Roselipin 1A synthesis involved heating to 60 °C, which increased the yield to 90%. |
| Decomposition of Reagents | Use freshly distilled and anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). |
| Entry | Conditions | Yield of Ester | Yield of Byproduct |
| 1 | Classical Yamaguchi | 0% | 90% |
| 2 | Mitsunobu | 36% | 34% |
| 3 | Optimized Yamaguchi (room temp) | ~34% | - |
| 4 | Optimized Yamaguchi (60 °C) | 90% | - |
To a solution of the carboxylic acid fragment in anhydrous THF are added triethylamine and 2,4,6-trichlorobenzoyl chloride (TCBC) at 0 °C. The mixture is stirred at room temperature for 2 hours. A solution of the alcohol fragment and DMAP in anhydrous toluene is then added. The reaction mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.
Guide 3: Low Yield and Poor Stereoselectivity in Rhamnosylation
The final glycosylation step is crucial for the synthesis of this compound. Achieving high β-selectivity for rhamnosylation can be particularly challenging.
Problem: Low yield and/or formation of the incorrect anomer (α-rhamnoside) during the glycosylation step.
| Potential Cause | Suggested Solution |
| Low Reactivity of Glycosyl Donor | Choose a highly reactive glycosyl donor, such as a trichloroacetimidate or a thioglycoside, which can be activated under appropriate conditions. |
| Poor Nucleophilicity of Acceptor | The secondary alcohol of the aglycone may be sterically hindered. Use a powerful promoter system (e.g., TMSOTf for a trichloroacetimidate donor) and optimize the reaction temperature and time. |
| Anomerization of Glycosyl Donor | The formation of the undesired α-anomer can occur if the reaction conditions allow for anomerization of the glycosyl donor or the initially formed product. Use of a participating solvent (e.g., acetonitrile) can sometimes favor the formation of the 1,2-trans product (β-rhamnoside). |
| Substrate Decomposition | The complex aglycone may be sensitive to the reaction conditions. Screen different promoters and temperatures to find a balance between reactivity and stability. |
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for the aldol condensation step.
References
addressing Roselipin 1B solubility issues in aqueous buffers
Welcome to the technical support resource for Roselipin 1B, a selective inhibitor of Kinase-Associated Protein 5 (KAP5). This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges encountered when working with this compound in aqueous buffers.
Troubleshooting Guides
This section addresses specific issues researchers may encounter during the preparation and use of this compound solutions.
Issue 1: My this compound powder will not dissolve in my aqueous assay buffer (e.g., PBS, Tris).
Answer:
This compound is a highly hydrophobic molecule with extremely low solubility in aqueous solutions. Direct dissolution in buffers like PBS or Tris-HCl is not recommended and will likely result in an insoluble suspension.
Recommended Solution:
-
Prepare a High-Concentration Stock Solution: First, dissolve the this compound powder in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[1]
-
Serial Dilution: Once you have a dissolved stock solution in 100% DMSO, you can perform serial dilutions. It is best to make initial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. This prevents the compound from precipitating out of solution when it encounters the aqueous environment.
See Experimental Protocol 1 for detailed instructions on preparing a stock solution.
Issue 2: When I add my DMSO stock solution to my buffer, a precipitate forms immediately.
Answer:
This phenomenon, known as "crashing out," occurs when a compound dissolved in a strong organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate.
Recommended Solution:
-
Use a Stepwise Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform intermediate dilution steps.
-
Lower the Stock Concentration: If precipitation persists, try making a less concentrated initial stock solution in DMSO.[2]
-
Vortex During Dilution: When adding the DMSO solution to the aqueous buffer, vortex the buffer gently to ensure rapid and even mixing. This can help keep the compound in solution at lower concentrations.
See Experimental Protocol 2 for a detailed stepwise dilution method.
Issue 3: My final working solution is clear at first, but then becomes cloudy or shows precipitation over time.
Answer:
This indicates that your working solution is likely supersaturated and thermodynamically unstable. While the compound may initially appear dissolved, it will aggregate and precipitate over time, leading to inconsistent results in your experiments.
Recommended Solution:
-
Prepare Fresh Working Solutions: Always prepare your final working solutions fresh, immediately before use. Avoid storing diluted aqueous solutions of this compound.[3]
-
Reduce the Final Concentration: The observed precipitation suggests that the final concentration of this compound is above its solubility limit in your final assay medium. Test a range of lower final concentrations.
-
Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect assay results.[3][4] Many cell lines can tolerate up to 0.1% DMSO with minimal effects.[4] A vehicle control containing the same final concentration of DMSO should always be included in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is highly recommended.[1] this compound is a hydrophobic compound, and DMSO is a powerful polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[1]
Q2: How should I store this compound powder and stock solutions?
A2:
-
Powder: Store the lyophilized powder at -20°C for long-term stability.
-
Stock Solutions: Prepare the stock solution in DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.[3] A 10 mM stock solution in DMSO should be stable for up to 6 months when stored properly.[3]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-type dependent.
-
Generally, most robust cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.
-
For sensitive or primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[4]
-
Concentrations above 1% can cause damage to cell membranes and lead to cell death.[4][5] It is crucial to run a vehicle control (media + same percentage of DMSO) to determine the effect of the solvent on your specific cell type.[6]
Q4: I am still having solubility issues. Are there any advanced techniques I can try?
A4: If standard methods fail, you can explore these options:
-
Use of Co-solvents: In some applications, co-solvents like PEG400, glycerol, or Tween® 80 can be used in the final dilution step to improve solubility.[2][7] However, these must be tested for compatibility with your specific assay.
-
Sonication: Gentle sonication of the solution in a water bath can sometimes help break down small aggregates and improve dissolution. Use with caution as it can generate heat.
-
Formulation with Cyclodextrins: For some applications, encapsulating the hydrophobic compound within cyclodextrins can significantly enhance its aqueous solubility.[6]
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 µg/mL | Essentially insoluble. |
| PBS (pH 7.4) | < 0.1 µg/mL | Insoluble in standard aqueous buffers. |
| Ethanol | ~1 mg/mL | Sparingly soluble; may precipitate upon aqueous dilution. |
| DMSO | > 50 mg/mL | Highly soluble; recommended for stock solutions. |
Table 2: General Guidelines for Maximum Final DMSO Concentration in Assays
| Assay Type | Max Recommended DMSO (%) | Rationale |
| Biochemical Assays (e.g., enzyme kinetics) | ≤ 1.0% | Purified proteins are often more tolerant to solvents. |
| Robust Cancer Cell Line Proliferation Assays | ≤ 0.5% | High DMSO levels can inhibit cell growth.[5] |
| Primary Cell or Stem Cell Assays | ≤ 0.1% | These cell types are highly sensitive to solvent toxicity.[4] |
| In Vivo Animal Studies | ≤ 2.0% (in formulation) | Higher concentrations can cause local tissue damage and toxicity. Co-solvents are often required.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a 10 mM primary stock solution of this compound (MW = 765.0 g/mol ) in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out 1 mg of this compound powder.
-
Add 130.7 µL of anhydrous DMSO to the 1 mg of powder.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if needed.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Stepwise Dilution for Preparing a 10 µM Working Solution
Objective: To prepare a 10 µM final working solution of this compound in an aqueous buffer (e.g., cell culture medium) from a 10 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Prepare Intermediate Dilution (100 µM):
-
Thaw one 10 µL aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, add 1 µL of the 10 mM stock to 99 µL of 100% DMSO.
-
Vortex well. This creates a 100 µM intermediate stock in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Prepare 999 µL of your final aqueous buffer (e.g., cell culture medium) in a sterile tube.
-
While gently vortexing the aqueous buffer, add 1 µL of the 100 µM intermediate stock solution.
-
Continue to vortex for 10-15 seconds to ensure thorough mixing.
-
-
Final Concentrations:
-
This compound: 10 µM
-
DMSO: 0.1%
-
-
Use the final working solution immediately in your experiment.
Visualizations
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for KAP5 and the recommended workflow for preparing this compound solutions.
Caption: Proposed PI3K/AKT/KAP5 signaling pathway inhibited by this compound.
Caption: Recommended experimental workflow for solubilizing this compound.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Roselipin 1B stability and degradation in cell culture media
Disclaimer: Currently, there is a lack of specific published data on the stability and degradation of Roselipin 1B in cell culture media. The following information is based on the general characteristics of similar molecules, such as fungal polyketide glycosides and bioactive lipids, and is intended to serve as a guide for researchers. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
A1: The stability of this compound in cell culture media has not been empirically determined. However, as a glycosylated polyketide lipid, its stability can be influenced by several factors inherent to the media and culture conditions. These include pH, temperature, presence of serum, and enzymatic activity. It is plausible that this compound may undergo gradual degradation over the course of a typical cell culture experiment (24-72 hours).
Q2: How does Fetal Bovine Serum (FBS) affect the stability of this compound?
A2: FBS contains various enzymes, such as esterases and glycosidases, which could potentially degrade this compound. Esterases may hydrolyze the ester linkage in the molecule, while glycosidases could cleave the sugar moieties. Conversely, albumin and other proteins in FBS can sometimes bind to and stabilize lipophilic compounds. Therefore, the net effect of FBS on this compound stability is complex and requires experimental verification.
Q3: What are the likely degradation products of this compound in cell culture?
A3: Based on its structure, potential degradation products could include the deglycosylated polyketide backbone, the free sugar moieties (D-mannose and D-arabinitol), and the hydrolyzed fatty acid chain. Further enzymatic action could lead to smaller breakdown products.
Q4: Are there any recommended storage conditions for this compound stock solutions?
A4: To maximize stability, this compound stock solutions should be prepared in a suitable organic solvent (e.g., DMSO, ethanol), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays. | 1. Degradation in stock solution: Improper storage or multiple freeze-thaw cycles. 2. Degradation in cell culture media: Instability at 37°C or enzymatic degradation. 3. Interaction with media components: Binding to serum proteins or other media constituents, reducing its effective concentration. | 1. Prepare fresh stock solutions, aliquot, and store at -80°C. 2. Perform a time-course experiment to determine the half-life of this compound in your specific cell culture media. Consider replenishing the compound at regular intervals for long-term experiments. 3. Test the effect of this compound in serum-free or reduced-serum media, if compatible with your cell line. |
| High variability between experimental replicates. | 1. Inconsistent preparation of working solutions: Pipetting errors or incomplete solubilization. 2. Variable degradation rates: Differences in cell density or metabolic activity affecting the enzymatic environment. | 1. Ensure complete dissolution of this compound in the stock solvent before preparing working solutions. Vortex thoroughly. 2. Standardize cell seeding density and ensure consistent cell health across all replicates. |
| Precipitation of this compound upon addition to aqueous cell culture media. | 1. Poor solubility: this compound is a lipophilic molecule with limited aqueous solubility. 2. High final concentration: Exceeding the solubility limit of the compound in the media. | 1. Use a stock solution with a higher concentration of an appropriate organic solvent (e.g., DMSO), ensuring the final solvent concentration in the media is non-toxic to the cells (typically <0.5%). 2. Test a range of concentrations to determine the maximum soluble concentration in your media. Consider using a carrier protein like BSA to improve solubility. |
Hypothetical Stability Data of this compound
The following tables present hypothetical data to illustrate how the stability of this compound might be affected by different conditions. This is not experimental data.
Table 1: Hypothetical Half-life of this compound in Different Cell Culture Media at 37°C
| Media Type | Serum Concentration | Hypothetical Half-life (hours) |
| DMEM | 10% FBS | 18 |
| DMEM | Serum-Free | 30 |
| RPMI-1640 | 10% FBS | 20 |
| RPMI-1640 | Serum-Free | 32 |
Table 2: Hypothetical Effect of Temperature on this compound Degradation in DMEM + 10% FBS over 24 hours
| Temperature | Hypothetical % Degradation |
| 4°C | < 5% |
| 25°C (Room Temp) | ~15% |
| 37°C | ~40% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Media: Prepare the desired cell culture medium (e.g., DMEM + 10% FBS).
-
Spiking with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final solvent concentration is non-toxic.
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately process the 0-hour time point sample as described below.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each time point, remove the corresponding tube from the incubator.
-
Immediately stop any potential enzymatic degradation by adding a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile or methanol).
-
Vortex the sample vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification:
-
Analyze the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Determine the half-life (t₁/₂) of this compound under the tested conditions.
-
Visualizations
Caption: Potential enzymatic degradation pathways of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
overcoming challenges in the purification of Roselipin 1B from fungal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Roselipin 1B from fungal cultures, primarily Gliocladium roseum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a secondary metabolite produced by the fungus Gliocladium roseum KF-1040.[1][2] It is a potent inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme involved in triglyceride synthesis.[2] Its purification is crucial for further investigation into its therapeutic potential, including structure-activity relationship studies, in vivo efficacy testing, and formulation development.
Q2: What are the main stages of this compound purification?
The general workflow for this compound purification involves:
-
Fungal Fermentation: Culturing Gliocladium roseum under optimal conditions to maximize this compound production.
-
Extraction: Isolating the crude extract containing this compound from the fermentation broth and mycelia using solvent extraction.[2]
-
Chromatographic Purification: A multi-step process, typically involving Open Deversed-Phase Sorbent (ODS) column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.[2]
-
Purity Analysis and Characterization: Utilizing analytical techniques like HPLC-MS and NMR to confirm the purity and structural integrity of the final compound.[1][3]
Q3: What are the common challenges encountered during the purification of this compound?
Researchers may face several challenges, including:
-
Low Production Yields: The amount of this compound produced during fermentation can be low, making purification difficult.[3]
-
Co-extraction of Contaminants: The crude extract often contains a complex mixture of other lipids, fatty acids, and secondary metabolites that can be difficult to separate from this compound.[4][5]
-
Emulsion Formation: During liquid-liquid extraction, emulsions can form, leading to poor phase separation and loss of product.[4]
-
Compound Instability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.
-
Difficulties in Achieving High Purity: Multiple chromatographic steps may be required to achieve the desired level of purity, which can be time-consuming and lead to product loss.
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as media composition, pH, temperature, and aeration. A systematic experimental design can help identify the best conditions for this compound production.[3] |
| Inefficient Extraction Solvent | Experiment with different solvent systems. A combination of polar and non-polar solvents, such as chloroform:methanol, is often effective for extracting lipids from fungal cultures.[6] |
| Incomplete Cell Lysis | Ensure complete disruption of fungal cells to release intracellular this compound. Mechanical methods like sonication or bead beating can be employed.[7] |
Problem 2: Presence of Lipid Contaminants in the Purified Fraction
| Possible Cause | Troubleshooting Step |
| High Lipid Content in Fungal Culture | Introduce a defatting step prior to the main extraction. This can be done by washing the biomass with a non-polar solvent like n-hexane to remove neutral lipids.[5] |
| Co-elution with this compound | Optimize the chromatographic separation. This may involve trying different stationary phases (e.g., C18, C8), mobile phase gradients, or employing orthogonal purification techniques like normal-phase chromatography. |
| Presence of Glycerolipids | For stubborn glycerolipid contamination, a mild alkaline methanolysis can be performed on the crude extract. This will hydrolyze the ester linkages of glycerolipids, making them easier to remove, while leaving the more stable this compound intact.[8] |
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Step |
| High Concentration of Surfactant-like Molecules | Add a filter aid like Celite to the extraction mixture. Celite helps to break up emulsions and improve filtration speed.[4] |
| Vigorous Shaking | Gently invert the separatory funnel instead of vigorous shaking to mix the phases. |
| Incorrect Solvent Ratios | Adjust the ratio of organic to aqueous phase to optimize separation. |
Data Presentation
Table 1: Illustrative Purification Table for this compound
| Purification Step | Total this compound (mg) | Total Mass (g) | Purity (%) | Recovery (%) |
| Crude Extract | 100 | 10 | 1 | 100 |
| Hexane Defatting | 95 | 7 | 1.4 | 95 |
| ODS Column | 70 | 0.5 | 14 | 70 |
| Preparative HPLC | 50 | 0.052 | 96 | 50 |
Note: The values in this table are for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
1. Extraction of this compound from Fungal Broth
-
Separate the fungal mycelia from the culture broth by filtration.
-
Combine the mycelia and broth and extract three times with an equal volume of ethyl acetate.
-
Pool the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude extract.
2. ODS Column Chromatography
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a C18 (ODS) silica gel column pre-equilibrated with the starting mobile phase (e.g., 50% acetonitrile in water).
-
Elute the column with a stepwise or linear gradient of increasing acetonitrile concentration.
-
Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound and concentrate.
3. Preparative HPLC
-
Dissolve the semi-purified fraction from the ODS column in the mobile phase.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase optimized for the separation of this compound from closely related impurities (e.g., 70-80% acetonitrile in water).
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
References
- 1. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Methods Used to Separate Lipids from Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Roselipin 1B Synthesis Stereoselectivity Improvement: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with stereoselectivity during the synthesis of Roselipin 1B. The content is tailored for researchers, scientists, and drug development professionals aiming to optimize their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical challenges in the total synthesis of this compound?
The primary stereochemical challenges in synthesizing this compound lie in the construction of its complex polyketide backbone, which it shares with Roselipin 1A. This backbone contains multiple stereocenters that require precise control. Key steps that are critical for establishing the correct stereochemistry include:
-
Aldol Additions: Specifically, the Paterson aldol reaction is often employed to create carbon-carbon bonds while setting two new stereocenters. Achieving high diastereoselectivity in these reactions is crucial.
-
Ketone Reductions: The reduction of β-hydroxy ketones to form 1,3-diols is another critical step. The desired stereoisomer (syn or anti) dictates the choice of reducing agent and reaction conditions.
-
Vinylogous Mukaiyama Aldol Reaction: This reaction is used to form key fragments of the molecule with high stereocontrol.
Q2: My Paterson Aldol reaction is showing poor diastereoselectivity. What are the common causes and how can I troubleshoot this?
Poor diastereoselectivity in a Paterson Aldol reaction, especially in a complex substrate like a Roselipin intermediate, can stem from several factors. This is often a case of "mismatched" diastereoselection where the inherent facial bias of the chiral ketone and the chiral aldehyde oppose each other.
Troubleshooting Steps:
-
Reagent Choice: The choice of boron reagent is critical. Dicyclohexylboron chloride ((c-Hex)₂BCl) or triflate ((c-Hex)₂BOTf) are commonly used to form the (Z)-enolate, which generally leads to the syn-aldol product. Ensure the purity of your boron reagent.
-
Base Selection: The base used for enolization, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt), should be carefully chosen and used in the correct stoichiometric amount.
-
Temperature Control: These reactions are highly sensitive to temperature. Maintaining a low temperature (e.g., -78 °C) throughout the enolization and aldol addition steps is critical to prevent side reactions and maintain kinetic control.
-
Solvent: The choice of solvent can influence the transition state geometry. Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O) are common choices. Ensure the solvent is anhydrous.
-
Substrate Control Issues: If the inherent stereochemical preferences of your aldehyde and ketone fragments are "mismatched," achieving high selectivity can be challenging. In such cases, you might need to reconsider the protecting groups on your substrates or even the overall synthetic strategy to create a "matched" pair.
Q3: I am struggling to control the stereochemistry of the 1,3-diol formation from a β-hydroxy ketone intermediate. What are my options?
The stereoselective reduction of β-hydroxy ketones is a well-established method to form either syn- or anti-1,3-diols. The outcome is highly dependent on the chosen reagent and mechanism (intermolecular vs. intramolecular hydride delivery).
-
For syn-1,3-diols (Narasaka-Prasad Reduction): This method utilizes a chelating agent, typically a dialkylboron alkoxide like dibutylboron methoxide (Bu₂BOMe), to form a six-membered ring intermediate. Subsequent intermolecular hydride delivery from a reducing agent like sodium borohydride (NaBH₄) occurs from the axial position to yield the syn-diol.[1][2]
-
For anti-1,3-diols (Evans-Saksena Reduction): This method employs a specific reducing agent, tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃), which facilitates an intramolecular hydride delivery.[3][4] The reaction proceeds through a chair-like transition state to give the anti-diol with high selectivity.
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity of the Paterson Aldol Reaction
Problem: Low diastereomeric ratio (dr) in the Paterson aldol addition step.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Boron Reagent | Impure or aged reagent leading to incomplete or non-selective enolization. | Use freshly distilled or newly purchased (c-Hex)₂BCl or (c-Hex)₂BOTf. | Formation of the desired (Z)-boron enolate, leading to higher syn selectivity. |
| Temperature | Fluctuation or deviation from the optimal low temperature. | Maintain strict temperature control at -78 °C during enolization and aldehyde addition. | Favors the kinetically controlled reaction pathway, enhancing diastereoselectivity. |
| Base | Incorrect stoichiometry or use of a suboptimal base. | Use 1.1-1.2 equivalents of a hindered amine base like i-Pr₂NEt. | Efficient and selective formation of the boron enolate. |
| Substrate Matching | "Mismatched" pair where the intrinsic facial biases of the aldehyde and ketone are opposed. | Consider modifying protecting groups to alter steric hindrance or redesign the synthetic fragments. | Creation of a "matched" pair leading to significantly improved diastereoselectivity. |
Guide 2: Optimizing the Stereoselective Reduction of β-Hydroxy Ketones
Problem: Formation of the undesired 1,3-diol stereoisomer.
| Desired Diol | Reaction | Reagents | Key Parameters & Troubleshooting |
| syn | Narasaka-Prasad Reduction | Dialkylboron alkoxide (e.g., Bu₂BOMe), NaBH₄ | Chelation is key: Ensure the use of a suitable chelating agent. Temperature: Low temperatures (-78 °C) are generally preferred. Solvent: A combination of THF and methanol is often effective. If selectivity is poor, ensure anhydrous conditions and pure reagents. |
| anti | Evans-Saksena Reduction | Me₄NHB(OAc)₃ | Reagent Purity: The triacetoxyborohydride reagent is moisture-sensitive; use a freshly opened bottle or a well-stored sample. Solvent: A mixture of acetonitrile and acetic acid is commonly used. Temperature: Reactions are often run at low temperatures (e.g., -40 °C). |
Experimental Protocols
Protocol 1: General Procedure for a Paterson Aldol Reaction
-
To a solution of the chiral ketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C is added diisopropylethylamine (1.2 equiv).
-
Dicyclohexylboron chloride (1.1 equiv) is then added dropwise, and the resulting mixture is stirred at -78 °C for 2 hours to allow for enolization.
-
A solution of the chiral aldehyde (1.5 equiv) in anhydrous CH₂Cl₂ is then added dropwise.
-
The reaction is stirred at -78 °C for 1 hour, then warmed to -20 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a phosphate buffer (pH 7) and methanol.
-
The mixture is warmed to room temperature and hydrogen peroxide (30% aqueous solution) is added carefully.
-
After stirring for 1 hour, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the desired syn-aldol product.
Protocol 2: General Procedure for a Narasaka-Prasad Reduction (syn-diol)
-
The β-hydroxy ketone (1.0 equiv) is dissolved in a mixture of anhydrous THF and methanol (4:1, 0.1 M).
-
The solution is cooled to -78 °C.
-
Dibutylboron methoxide (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes.
-
Sodium borohydride (1.5 equiv) is added in one portion.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of acetic acid.
-
The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Protocol 3: General Procedure for an Evans-Saksena Reduction (anti-diol)
-
The β-hydroxy ketone (1.0 equiv) is dissolved in a mixture of anhydrous acetonitrile and acetic acid (1:1, 0.1 M).
-
The solution is cooled to -40 °C.
-
Tetramethylammonium triacetoxyborohydride (1.5 equiv) is added in portions over 10 minutes.
-
The reaction is stirred at -40 °C for 5 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous Rochelle's salt solution.
-
The mixture is stirred vigorously at room temperature for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizations
Caption: Key stages in the stereoselective synthesis of the this compound polyketide backbone.
Caption: Divergent pathways for the diastereoselective reduction of a β-hydroxy ketone.
References
minimizing off-target effects of Roselipin 1B in cellular assays
Welcome to the technical support center for Roselipin 1B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a natural product isolated from the marine fungus Gliocladium roseum. It is an inhibitor of diacylglycerol acyltransferase (DGAT), with a reported IC50 value in the range of 15-22 µM in enzyme assays using rat liver microsomes.[1][2] DGAT is a key enzyme in the synthesis of triglycerides.[1][3] The structure of this compound has been elucidated, revealing a complex glycolipid.[2][4][5]
Q2: What are potential off-target effects and why is it important to minimize them?
Off-target effects occur when a compound, such as this compound, interacts with unintended molecular targets within a cell. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role. Minimizing off-target effects is crucial for ensuring data accuracy, reproducibility, and the correct attribution of observed phenotypes to the inhibition of the intended target, DGAT.
Q3: How can I begin to assess the potential for off-target effects with this compound in my cellular assay?
A multi-pronged approach is recommended:
-
Dose-Response Curve: Generate a comprehensive dose-response curve for this compound in your assay. On-target effects should typically occur within a specific concentration range consistent with the compound's potency against the target enzyme. Off-target effects may appear at higher concentrations.
-
Control Compounds: Include a structurally related but inactive analogue of this compound, if available. This can help differentiate between effects caused by the specific chemical scaffold and those due to the intended pharmacophore. Additionally, using a well-characterized DGAT inhibitor with a different chemical structure can help confirm that the observed phenotype is due to DGAT inhibition.
-
Target Engagement Assay: Whenever possible, implement an assay to directly measure the engagement of this compound with DGAT in your cells. This provides direct evidence that the compound is interacting with its intended target at the concentrations used in your functional assays.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at concentrations close to the IC50 for DGAT inhibition. | This compound may have off-target effects on essential cellular pathways. | 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration (CC50). 2. Conduct selectivity profiling against a panel of common off-target candidates (e.g., kinases, GPCRs). 3. If a specific off-target is identified, try to find a commercially available inhibitor for that target to see if it phenocopies the toxic effects. |
| Inconsistent results between different cell lines. | 1. Expression levels of DGAT or potential off-targets may vary between cell lines. 2. Differences in cellular metabolism or compound uptake/efflux. | 1. Quantify the expression levels of DGAT1 and DGAT2 in your cell lines via qPCR or Western blot. 2. Perform a dose-response curve in each cell line to determine the EC50. 3. Consider using a cell line with a known dependency on the DGAT pathway for initial characterization. |
| Observed phenotype does not align with known consequences of DGAT inhibition. | The phenotype may be due to an off-target effect of this compound. | 1. Use a structurally and mechanistically different DGAT inhibitor to see if the same phenotype is observed. 2. Employ genetic approaches, such as siRNA or CRISPR/Cas9, to knockdown DGAT and verify that the phenotype is replicated.[6] 3. Consider performing an unbiased screen (e.g., chemical proteomics) to identify potential off-targets.[7] |
| Difficulty in determining the optimal concentration of this compound. | Balancing on-target efficacy with minimal off-target effects can be challenging. | 1. Titrate this compound in a narrow concentration range around the IC50. 2. Use the lowest effective concentration that produces a significant on-target effect. 3. Correlate the functional readout with a direct measure of DGAT inhibition (e.g., lipidomics analysis of triglyceride levels). |
Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical DGAT Inhibitor
| Target | IC50 (µM) | Fold Selectivity vs. DGAT1 | Comments |
| DGAT1 | 0.05 | 1 | Primary Target |
| DGAT2 | 2.5 | 50 | High selectivity over DGAT2 |
| MGAT1 | > 100 | > 2000 | No significant activity |
| ACAT1 | 15 | 300 | Moderate off-target activity |
| Kinase Panel (100 kinases) | > 50 for all | > 1000 | No significant kinase inhibition |
| GPCR Panel (50 receptors) | > 50 for all | > 1000 | No significant GPCR binding |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a biophysical method to assess the binding of a ligand to its target protein in a cellular context.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Harvesting and Lysis: Harvest cells by scraping and resuspend in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble DGAT protein by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble DGAT as a function of temperature for each this compound concentration. Ligand binding will stabilize the protein, resulting in a shift of the melting curve to higher temperatures.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
dealing with poor reproducibility in Roselipin 1B bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Roselipin 1B bioassays. Our goal is to help you address issues of poor reproducibility and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT)[1][2][3]. DGAT is a key enzyme in triglyceride synthesis. By inhibiting DGAT, this compound can modulate lipid metabolism.
Q2: What is a typical IC50 value for this compound in a DGAT inhibition assay?
The IC50 value for Roselipins, including 1B, is typically in the range of 15 to 22 µM in a DGAT enzyme assay system using rat liver microsomes[1]. Significant deviations from this range may indicate an issue with the assay.
Q3: What are the common sources of variability in this compound bioassays?
Common sources of variability include the quality and preparation of rat liver microsomes, the handling and storage of this compound, inconsistencies in pipetting and reagent preparation, and the instrument setup for detection.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
Q: My calculated IC50 values for this compound are inconsistent across different experimental runs. What could be the cause?
A: High variability in IC50 values is a common issue and can stem from several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent quality of rat liver microsomes | Ensure microsomes are from a consistent source and have been stored properly at -80°C. Perform a protein concentration assay to normalize the amount of microsomes used in each experiment. | Consistent DGAT enzyme activity in control wells, leading to more reproducible IC50 values. |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. | The inhibitory activity of this compound should be restored to the expected range. |
| Pipetting inaccuracies | Calibrate your pipettes regularly. Use filtered pipette tips to avoid cross-contamination. When preparing serial dilutions, ensure thorough mixing at each step.[4] | Reduced well-to-well variability and more consistent dose-response curves. |
| Incorrect instrument settings | Verify the settings on your plate reader, including the excitation and emission wavelengths, gain, and read time.[5] | Optimal signal-to-noise ratio and more reliable data acquisition. |
Issue 2: No significant inhibition of DGAT activity observed.
Q: I am not observing any significant inhibition of DGAT activity, even at high concentrations of this compound. What should I do?
A: This could be due to inactive components in your assay. The following table outlines possible reasons and corrective actions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive this compound | Confirm the identity and purity of your this compound compound. If possible, test a new batch of the compound. | A functional this compound should exhibit dose-dependent inhibition of DGAT activity. |
| Inactive DGAT enzyme | Check the storage conditions and age of your rat liver microsomes. If they are old or have been stored improperly, they may have lost enzymatic activity. Test a new batch of microsomes. | Control wells should show robust DGAT activity, providing a suitable window for measuring inhibition. |
| Sub-optimal assay conditions | Review the assay protocol to ensure all components are at their optimal concentrations and that the incubation times and temperatures are correct. | An optimized assay will provide a clear window for observing inhibitory effects. |
Experimental Protocols
Protocol: In Vitro DGAT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on DGAT.
Materials:
-
Rat liver microsomes
-
This compound
-
1,2-dioleoyl-sn-glycerol (DAG)
-
[1-14C]Oleoyl-CoA
-
Bovine serum albumin (BSA)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a substrate mix containing DAG and [1-14C]Oleoyl-CoA in assay buffer.
-
-
Assay Setup:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the rat liver microsomes to each well and pre-incubate for 10 minutes at 37°C.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the substrate mix to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Stop Reaction:
-
Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water).
-
-
Extraction and Detection:
-
Extract the lipids and measure the amount of radiolabeled triglycerides formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of DGAT inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of triglyceride synthesis highlighting the inhibitory action of this compound on DGAT.
Caption: Experimental workflow for the in vitro this compound DGAT inhibition bioassay.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Strategies for Scaling Up Roselipin 1B Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Roselipin 1B, a potent diacylglycerol acyltransferase (DGAT) inhibitor produced by the marine fungus Gliocladium roseum KF-1040.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during fermentation, downstream processing, and analysis.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during this compound production.
Issue 1: Low or No this compound Titer in Fermentation Broth
| Potential Cause | Troubleshooting Step |
| Suboptimal Media Composition | The highest production of roselipins has been observed in media containing natural seawater.[1] Ensure your medium includes this component. Experiment with different carbon and nitrogen sources to find the optimal ratio for Gliocladium roseum KF-1040. |
| Incorrect Fermentation Parameters | Optimize physical parameters such as temperature, pH, and dissolved oxygen. For a related Gliocladium roseum strain, optimal mycelial growth was observed at 25°C.[3] Start with this temperature and perform a design of experiments (DoE) to identify the ideal range for this compound production. |
| Inadequate Aeration and Agitation | Insufficient oxygen transfer can limit secondary metabolite production in filamentous fungi. Gradually increase agitation and aeration rates while monitoring cell viability and morphology. |
| Genetic Instability of the Producing Strain | Subculture the Gliocladium roseum KF-1040 strain from a cryopreserved stock to ensure genetic fidelity. Repeated passaging on agar plates can lead to a decline in productivity. |
| Contamination | Visually inspect the fermentation broth for any signs of bacterial or yeast contamination. Plate a sample of the broth on a general-purpose microbial medium to confirm purity. |
Issue 2: Difficulty in Extracting and Purifying this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Cell Lysis | This compound is a lipid-like molecule and may be associated with the cell membrane. Employ mechanical cell disruption methods like bead beating or high-pressure homogenization in addition to solvent extraction. |
| Poor Solvent Choice for Extraction | Roselipins have been successfully isolated using a sequence of solvent extraction, ODS column chromatography, and preparative HPLC.[1] Start with a moderately polar solvent like ethyl acetate or a chloroform:methanol mixture. |
| Co-extraction of Impurities | The crude extract will likely contain other lipids and secondary metabolites. Utilize chromatographic techniques such as silica gel chromatography or reversed-phase chromatography (ODS) for initial purification.[1] |
| Degradation of this compound | This compound contains ester linkages that can be susceptible to hydrolysis at extreme pH values. Maintain a neutral pH during extraction and purification. Work at reduced temperatures to minimize enzymatic degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound?
A1: this compound has a common skeleton of 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E, 10E-icosenoic acid, which is modified with a D-mannose and a D-arabinitol.[2] Roselipin 1A and 1B are stereoisomers at the arabinitol moiety.[2]
Q2: What is the known biological activity of this compound?
A2: Roselipins, including 1B, are inhibitors of diacylglycerol acyltransferase (DGAT).[1] DGAT is a key enzyme in triglyceride synthesis, making its inhibitors potential therapeutic agents for metabolic diseases.
Q3: What are the reported IC50 values for Roselipins?
A3: Roselipins inhibit DGAT activity with IC50 values in the range of 15 to 22 µM in an enzyme assay system using rat liver microsomes.[1][4]
Q4: Are there any specific media components that enhance Roselipin production?
A4: Yes, the highest production of roselipins has been observed when Gliocladium roseum KF-1040 is cultured in a medium containing natural seawater.[1]
Q5: What are the main challenges in scaling up the fermentation of filamentous fungi like Gliocladium roseum?
A5: Key challenges include maintaining adequate oxygen supply in larger fermenters, managing shear stress from increased agitation, preventing foaming, and ensuring homogeneity of the culture.
Data Presentation
Due to the limited publicly available quantitative data on this compound production yields, the following table presents a hypothetical yet representative dataset based on typical fermentation optimization studies for fungal secondary metabolites. This data should be used as a guideline for experimental design.
Table 1: Hypothetical Influence of Key Fermentation Parameters on this compound Titer
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 22 | 25 | 28 |
| pH | 6.0 | 6.5 | 7.0 |
| Dissolved Oxygen (%) | 30 | 50 | 70 |
| Seawater Concentration (%) | 25 | 50 | 75 |
| This compound Titer (mg/L) | 50 | 150 | 120 |
Table 2: Biological Activity of Roselipin Analogues
| Compound | DGAT Inhibitory Activity (IC50, µM) |
| Roselipin 1A | 15 - 22[1][4] |
| This compound | 15 - 22[1] |
| Roselipin 2A | 15 - 22[1] |
| Roselipin 2B | 15 - 22[1] |
| Demannosyl Roselipins | Activity Conserved[5] |
| Dearabinitoyl Roselipins | Activity Lost[5] |
Experimental Protocols
Protocol 1: Cultivation of Gliocladium roseum KF-1040 for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer a small piece of agar containing the mycelium of G. roseum KF-1040 from a stock plate to a 250 mL flask containing 50 mL of seed medium (e.g., potato dextrose broth with 50% natural seawater).
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-4 days until sufficient biomass is obtained.
-
-
Production Fermentation:
-
Transfer the seed culture (10% v/v) to a 2 L production fermenter containing a suitable production medium (e.g., a defined medium with optimized carbon and nitrogen sources and 75% natural seawater).
-
Maintain the fermentation at 25°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed of 200-400 rpm to maintain a dissolved oxygen level above 30%.
-
Monitor the pH and adjust it to 6.5 with sterile acid or base as needed.
-
Collect samples periodically to measure biomass and this compound concentration.
-
Protocol 2: Extraction and Preliminary Purification of this compound
-
Biomass Separation:
-
After 7-10 days of fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation or filtration.
-
-
Solvent Extraction:
-
Extract the mycelial biomass and the supernatant separately with an equal volume of ethyl acetate three times.
-
Pool the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Initial Purification:
-
Dissolve the crude extract in a minimal amount of methanol and subject it to open-column chromatography on a reversed-phase (ODS) silica gel.
-
Elute the column with a stepwise gradient of methanol in water.
-
Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing this compound and concentrate them. Further purification can be achieved by preparative HPLC.
-
Mandatory Visualization
Hypothetical Biosynthetic Pathway of this compound
Caption: A proposed biosynthetic pathway for this compound, starting from precursor molecules.
Experimental Workflow for this compound Production and Purification
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kjdb.org [kjdb.org]
- 4. Total Synthesis and Stereochemical Assignment of Roselipin 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Roselipin Isomer Separation
Welcome to the technical support center for the chromatographic separation of Roselipin isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and refinement. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: What should I do if I am seeing poor or no resolution between my Roselipin isomer peaks?
Answer:
Poor resolution is the most common challenge in isomer separation. It occurs when the column, mobile phase, and other method parameters are not optimal for differentiating the subtle structural differences between the isomers.[1] A systematic approach is required to identify and resolve the issue.
Potential Causes & Solutions:
-
Inappropriate Column Chemistry: The stationary phase is not providing sufficient selective interactions (e.g., hydrophobic, π-π, hydrogen bonding) to differentiate the isomers.[2] C18 columns retain compounds based on hydrophobicity and can be less selective for isomers.[2]
-
Solution: Screen different column chemistries. For positional isomers (e.g., ortho, meta, para), consider a phenyl-based column to leverage π-π interactions.[3] For enantiomers, a Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points due to their broad applicability.[4][5]
-
-
Suboptimal Mobile Phase Composition: The mobile phase strength or composition may not be suitable for achieving differential migration of the isomers.
-
Solution: Systematically adjust the mobile phase.[6]
-
Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. These solvents have different properties and can alter selectivity.
-
Adjust Solvent Ratio: Perform a series of isocratic runs with small, incremental changes in the organic-to-aqueous solvent ratio (e.g., 2% increments).
-
Modify pH: If your Roselipin isomers have ionizable groups, adjusting the mobile phase pH can significantly alter retention and selectivity.[7][8] Aim for a pH at least 2 units away from the analyte's pKa.
-
-
-
Incorrect Temperature: Temperature affects solvent viscosity, analyte solubility, and the thermodynamics of analyte-stationary phase interactions, all of which influence selectivity.[9][10]
-
Low Column Efficiency: The column itself may be performing poorly due to degradation or contamination.
-
Solution: Check the column's performance by injecting a standard to assess peak shape and plate count. If performance is poor, replace the guard column or the analytical column.[14]
-
Question: Why are the retention times for my Roselipin isomers inconsistent between runs?
Answer:
Drifting retention times are a common sign of instability in the HPLC system or method. Reproducibility is critical for method validation and reliable quantification.
Potential Causes & Solutions:
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a primary cause of retention time drift.[14]
-
Solution: Ensure the column is fully equilibrated before each injection. A minimum of 10-20 column volumes of the initial mobile phase should be passed through the column. Chiral columns can sometimes require longer equilibration times.[11]
-
-
Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile organic solvents or absorption of atmospheric CO2, which can alter the pH of unbuffered solutions.[7]
-
Solution: Prepare fresh mobile phase daily.[14] Use a buffer if your separation is pH-sensitive. Keep mobile phase bottles loosely capped to prevent evaporation while allowing for pressure equalization.
-
-
Temperature Fluctuations: Variations in the ambient or column temperature will cause retention times to shift.[9] A 1°C increase can decrease retention time by 1-2%.[15]
-
Solution: Use a thermostatted column compartment to maintain a consistent temperature.[10] Ensure the laboratory environment has stable temperature control.
-
-
Pump and Flow Rate Issues: Leaks in the pump, check valves, or fittings can lead to an inconsistent flow rate and, consequently, variable retention times.[1]
-
Solution: Perform regular system maintenance. Check for leaks, purge the pump to remove air bubbles, and sonicate the mobile phase to degas it.[14]
-
Question: My Roselipin isomer peaks are tailing or fronting. What causes this and how can I fix it?
Answer:
Poor peak shape can compromise resolution and integration accuracy. Peak tailing is more common, while fronting usually points to specific issues like column overload.
Potential Causes & Solutions:
-
Secondary Interactions (Tailing): Unwanted interactions between the analyte and active sites (e.g., exposed silanols) on the stationary phase can cause peak tailing.
-
Solution:
-
Adjust pH: For basic compounds, lower the mobile phase pH to protonate the analyte and silanols, reducing interaction.
-
Add an Amine Modifier: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to block the active silanol sites.
-
Use a Modern Column: Employ a column with high-purity silica and end-capping to minimize exposed silanols.
-
-
-
Column Overload (Fronting): Injecting too much sample mass onto the column can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.[7]
-
Solution: Reduce the injection volume or decrease the sample concentration.
-
-
Mismatched Injection Solvent (Tailing or Splitting): If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.
-
Frequently Asked Questions (FAQs)
Question: How do I select the right initial HPLC column for Roselipin isomer separation?
Answer:
Column selection is the most critical step in method development. The choice depends on the type of isomerism.
-
For Enantiomers (Chiral Isomers): A chiral stationary phase (CSP) is required. A screening approach is most effective. Start with columns that have a broad range of applications, such as those with polysaccharide-based selectors (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide selectors.[5] These can be operated in normal-phase, reversed-phase, and polar organic modes.[4]
-
For Diastereomers or Positional Isomers (Achiral): These can typically be separated on standard achiral columns.
-
Positional Isomers (e.g., ortho, meta, para): A phenyl-based stationary phase is often a good choice as it offers π-π interactions that can differentiate the isomers.[3]
-
General Isomers: A high-purity C18 or a polar-embedded phase can also be effective. It is recommended to screen a few columns with different selectivities.
-
Question: What is the role of temperature in optimizing the separation?
Answer:
Temperature is a powerful but complex parameter for optimizing isomer separations.[10] Its primary effects are on retention, selectivity, and efficiency.
-
Selectivity (α): Temperature can alter the separation factor between two peaks. For some compounds, a change of just a few degrees can significantly improve resolution or even reverse the elution order.[13]
-
Retention Time (tR): Increasing the temperature generally decreases solvent viscosity, leading to shorter retention times and lower backpressure.[10]
-
Efficiency (N): Higher temperatures can improve mass transfer, resulting in sharper, narrower peaks.[9]
General Strategy: For chiral separations, start at a lower temperature (e.g., 10-25°C), as this often enhances the subtle energetic differences required for separation.[12] For achiral separations, systematically evaluate a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance between resolution and analysis time.
Question: How do I optimize the mobile phase for better resolution?
Answer:
Mobile phase optimization involves systematically adjusting its components to influence analyte interactions with the stationary phase.[16]
-
Select the Mode: Choose between Reversed-Phase (RP), Normal-Phase (NP), or Polar Organic mode. The choice depends on the column and the solubility of Roselipin.
-
Screen Organic Solvents: In RP, test both Methanol (MeOH) and Acetonitrile (ACN). They have different hydrogen bonding capabilities and can produce different selectivities.
-
Fine-Tune Solvent Strength: Once a solvent is chosen, perform small, incremental adjustments to the organic/aqueous ratio to move the peaks into an optimal retention window (k' between 2 and 10).
-
Adjust pH and Buffer: If Roselipin is ionizable, test different pH values to control its ionization state. Use a buffer to maintain a stable pH for robust results.[17]
Data Presentation
The following tables illustrate how changing key parameters can affect the separation of two hypothetical Roselipin isomers.
Table 1: Effect of Mobile Phase Composition on Roselipin Isomer Resolution (Column: Chiral Polysaccharide-based, 4.6 x 250 mm, 5 µm; Flow Rate: 1.0 mL/min; Temp: 25°C)
| Mobile Phase Composition (v/v) | Retention Time (tR) - Isomer 1 (min) | Retention Time (tR) - Isomer 2 (min) | Resolution (Rs) |
| 50:50 Acetonitrile:Water | 8.21 | 8.53 | 1.10 |
| 48:52 Acetonitrile:Water | 9.54 | 10.05 | 1.45 |
| 46:54 Acetonitrile:Water | 11.12 | 11.98 | 1.95 |
| 50:50 Methanol:Water | 10.33 | 10.61 | 0.85 |
| 45:55 Methanol:Water | 12.89 | 13.44 | 1.21 |
Table 2: Effect of Column Temperature on Roselipin Isomer Selectivity (Column: Chiral Polysaccharide-based, 4.6 x 250 mm, 5 µm; Mobile Phase: 46:54 ACN:Water; Flow Rate: 1.0 mL/min)
| Column Temperature (°C) | Retention Time (tR) - Isomer 1 (min) | Retention Time (tR) - Isomer 2 (min) | Selectivity (α) | Resolution (Rs) |
| 40 | 8.95 | 9.51 | 1.04 | 1.51 |
| 25 | 11.12 | 11.98 | 1.06 | 1.95 |
| 15 | 14.23 | 15.55 | 1.08 | 2.34 |
Experimental Protocols
Protocol 1: Systematic Approach to HPLC Method Development for Isomer Separation
-
Analyte Characterization: Determine the physicochemical properties of Roselipin isomers (pKa, logP, solubility, UV spectra). This information guides initial choices.
-
Column and Mode Selection:
-
Based on isomer type (chiral vs. achiral), select 2-3 candidate columns with different stationary phases.
-
Choose an appropriate chromatographic mode (e.g., Reversed-Phase for moderately polar compounds).
-
-
Initial Mobile Phase Screening:
-
Prepare mobile phases using different organic modifiers (e.g., Acetonitrile and Methanol).
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column/solvent combination to determine the approximate elution conditions.
-
-
Optimization of Isocratic/Gradient Conditions:
-
Based on the screening runs, develop an isocratic or shallow gradient method.
-
Fine-tune the mobile phase composition (solvent ratio) to achieve a resolution (Rs) of >1.5.
-
-
Temperature Optimization:
-
Evaluate the separation at three different temperatures (e.g., 15°C, 25°C, 40°C) using the best mobile phase from the previous step.
-
Select the temperature that provides the best resolution and peak shape.
-
-
Flow Rate Adjustment:
-
While typically set at 1.0 mL/min for a 4.6 mm ID column, chiral separations can sometimes benefit from lower flow rates (e.g., 0.5-0.8 mL/min) to improve resolution.[11] Test the effect of flow rate on resolution and analysis time.
-
-
Method Validation: Once the optimal conditions are established, perform validation experiments to assess robustness, reproducibility, linearity, and accuracy.
Visual Guides
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Method Development Strategies for HPLC [merckmillipore.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. chromtech.com [chromtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. waters.com [waters.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Analysis of Roselipin 1B and Roselipin 1A as Diacylglycerol Acyltransferase (DGAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative DGAT inhibitory activities of Roselipin 1B and Roselipin 1A, supported by quantitative data and experimental protocols.
Roselipins are a class of natural glycolipids isolated from the marine-derived fungus Gliocladium roseum KF-1040.[1][2][3] These compounds, including Roselipin 1A and this compound, have been identified as inhibitors of Diacylglycerol Acyltransferase (DGAT), a critical enzyme in the final step of triglyceride (TG) synthesis.[1][2] DGAT catalyzes the esterification of diacylglycerol with a fatty acyl-CoA, a key reaction in energy storage and metabolism.[4] As such, DGAT inhibitors are a promising therapeutic target for metabolic diseases characterized by excessive TG accumulation, such as obesity, fatty liver disease, and hypertriglyceridemia.[2]
Structurally, Roselipins 1A and 1B are closely related, sharing a common skeleton that includes a highly methylated fatty acid modified with D-mannose and D-arabinitol.[5] The distinction between them arises from their stereochemistry at the arabinitol moiety, making them stereoisomers.[2][5] This guide provides a comparative overview of their inhibitory potency against DGAT, presenting key quantitative data and the methodologies used for their evaluation.
Comparative DGAT Inhibitory Activity
Roselipin 1A and this compound exhibit comparable and potent inhibitory activity against DGAT. Quantitative analysis reveals slight differences in their half-maximal inhibitory concentrations (IC50), with this compound showing marginally higher potency in both enzymatic and cell-based assays. Further studies have indicated that roselipins are selective inhibitors of the DGAT2 isozyme. The IC50 values are summarized in the table below.
| Compound | Assay Type | Enzyme Source | IC50 (μM) |
| Roselipin 1A | Enzyme Assay | Rat Liver Microsomes | 17[2] |
| Cell Assay | Not Specified | 39[2] | |
| This compound | Enzyme Assay | Rat Liver Microsomes | 15[2] |
| Cell Assay | Not Specified | 32[2] |
Signaling Pathway and Mechanism of Action
DGAT plays a terminal and committed role in the synthesis of triglycerides. By inhibiting this enzyme, Roselipins 1A and 1B block the conversion of diacylglycerol (DAG) and acyl-CoA into triglycerides, thereby preventing their storage in lipid droplets. This mechanism is central to their potential therapeutic effects in metabolic disorders.
Experimental Protocols
The following section details a representative methodology for an in vitro DGAT inhibition assay using rat liver microsomes, based on standard protocols. This type of assay is crucial for determining the direct inhibitory effect of compounds on the enzyme.
1. Preparation of Rat Liver Microsomes
-
Homogenization: Freshly excised rat livers are homogenized in a cold buffer (e.g., 0.25 M sucrose, 10 mM EDTA, 0.05 M phosphate buffer, pH 7.5).
-
Differential Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 12,500 x g for 15 minutes at 4°C) to pellet nuclei and mitochondria.
-
Ultracentrifugation: The resulting supernatant is then subjected to ultracentrifugation (e.g., 105,000 x g for 70 minutes at 4°C) to pellet the microsomal fraction.
-
Resuspension: The microsomal pellet is resuspended in a suitable buffer (e.g., 0.1 M phosphate buffer with 20% glycerol) and the total protein concentration is determined using a standard method like the BCA protein assay.
2. DGAT Inhibition Assay (Radiometric Method)
This workflow outlines the key steps for quantifying DGAT activity and its inhibition by Roselipin 1A or 1B.
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., 100 mM Tris-HCl, pH 7.4), MgCl₂, bovine serum albumin (BSA), and the prepared microsomal protein.
-
Inhibitor Addition: Varying concentrations of Roselipin 1A or 1B (dissolved in a solvent like DMSO) are added to the reaction tubes. A control group receives only the solvent.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is started by adding the substrates: diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).
-
Incubation: The reaction proceeds for a defined time (e.g., 10 minutes) at 37°C and is terminated by adding a stop solution, typically a mixture of chloroform and methanol.
-
Lipid Extraction and Separation: The lipids are extracted, and the triglyceride fraction is separated from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantification: The amount of radiolabeled triglyceride formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of DGAT inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
Both Roselipin 1A and this compound are effective inhibitors of diacylglycerol acyltransferase, with IC50 values in the mid-micromolar range.[1][2] this compound demonstrates slightly greater potency in the reported assays. Their shared mechanism of action, targeting the final, crucial step in triglyceride synthesis, underscores their potential as lead compounds for the development of novel therapeutics for managing metabolic diseases. The provided data and protocols offer a foundational guide for researchers aiming to further investigate these or similar compounds in the field of metabolic drug discovery.
References
- 1. Measurement of diacylglycerol acyltransferase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Roselipin 1B and Amidepsines as Natural Diacylglycerol Acyltransferase (DGAT) Inhibitors
In the landscape of metabolic research and drug development, the inhibition of diacylglycerol acyltransferase (DGAT) presents a promising therapeutic strategy for managing disorders associated with aberrant triglyceride accumulation, such as obesity, type 2 diabetes, and hepatic steatosis. DGAT catalyzes the final and committed step in triglyceride synthesis. Nature offers a rich repository of bioactive compounds, among which Roselipin 1B and the amidepsine family have emerged as notable natural inhibitors of this key enzyme. This guide provides a detailed comparison of their inhibitory profiles, selectivity, and underlying mechanisms of action, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and various amidepsines against DGAT enzymes from different sources. This data provides a clear, quantitative measure of their respective potencies.
| Compound | Target Enzyme/System | IC50 (µM) | Source Organism of Inhibitor | Reference(s) |
| This compound | DGAT (rat liver microsomes) | 15 - 22 | Gliocladium roseum KF-1040 | [1] |
| DGAT2 | 30 - 50 | Gliocladium roseum KF-1040 | ||
| DGAT1 | > 200 | Gliocladium roseum KF-1040 | ||
| Amidepsine A | DGAT (rat liver microsomes) | 10.2 | Humicola sp. FO-2942 | |
| DGAT1 & DGAT2 | Inhibits both | Humicola sp. FO-2942 | [2] | |
| Amidepsine B | DGAT (rat liver microsomes) | 19.2 | Humicola sp. FO-2942 | |
| DGAT1 & DGAT2 | Inhibits both | Humicola sp. FO-2942 | [2] | |
| Amidepsine C | DGAT (rat liver microsomes) | 51.6 | Humicola sp. FO-2942 | |
| DGAT1 & DGAT2 | Inhibits both | Humicola sp. FO-2942 | [2] | |
| Amidepsine D | DGAT (rat liver microsomes) | 17.5 | Humicola sp. FO-2942 | |
| DGAT1 & DGAT2 | Inhibits both | Humicola sp. FO-2942 | [2] |
Key Observation: Roselipins, including this compound, demonstrate a notable selectivity for the DGAT2 isozyme, whereas amidepsines inhibit both DGAT1 and DGAT2.[2] This differential selectivity is a critical consideration for therapeutic applications, as DGAT1 and DGAT2 have distinct physiological roles. DGAT1 is primarily involved in the absorption of dietary fat in the intestine, while DGAT2 is the predominant enzyme for triglyceride synthesis in the liver.[3]
Signaling Pathways and Mechanism of Action
The inhibition of DGAT has significant downstream effects on cellular lipid metabolism and signaling. A key pathway affected, particularly by DGAT2 inhibition, is the sterol regulatory element-binding protein-1 (SREBP-1) pathway, a master regulator of lipogenesis.
Caption: Signaling pathway of DGAT inhibition.
Inhibition of DGAT2 by compounds like this compound leads to a reduction in triglyceride synthesis. This shunts the substrate diacylglycerol (DAG) towards alternative pathways, such as the synthesis of phosphatidylethanolamine (PE) in the endoplasmic reticulum (ER).[4] Increased PE levels in the ER have been shown to inhibit the cleavage of SREBP-1, a key transcription factor that promotes the expression of genes involved in lipogenesis.[4] The subsequent decrease in lipogenesis contributes to the reduction of hepatic steatosis and can lead to improved insulin sensitivity.[5][6] Amidepsines, by inhibiting both DGAT1 and DGAT2, are expected to have a broader impact on triglyceride metabolism, affecting both intestinal fat absorption and hepatic lipid synthesis.[2][5]
Experimental Methodologies
A robust and reproducible experimental protocol is crucial for the accurate assessment of DGAT inhibitors. Below is a detailed methodology for an in vitro DGAT inhibition assay using rat liver microsomes, based on commonly employed techniques.
In Vitro DGAT Inhibition Assay using Rat Liver Microsomes
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh or frozen rat liver in a cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet nuclei and mitochondria.
-
Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. DGAT Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl2
-
1 mg/mL fatty acid-free bovine serum albumin (BSA)
-
1,2-Dioleoyl-sn-glycerol (substrate, e.g., 200 µM, delivered in a small volume of acetone or DMSO)
-
[14C]Oleoyl-CoA (radiolabeled substrate, e.g., 10 µM, specific activity ~50 mCi/mmol)
-
Rat liver microsomes (e.g., 50 µg of protein)
-
Varying concentrations of the inhibitor (this compound or amidepsine) or vehicle control (DMSO).
-
-
Incubation: Pre-incubate the microsomes with the inhibitor for a short period (e.g., 10 minutes) at 37°C. Initiate the reaction by adding the substrates. Incubate the reaction mixture for a specific duration (e.g., 10-30 minutes) at 37°C with gentle shaking.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v). Add water to induce phase separation. Vortex and centrifuge to separate the organic and aqueous phases.
-
Quantification: Collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform:methanol. Spot the extract onto a thin-layer chromatography (TLC) plate (e.g., silica gel G). Develop the TLC plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v) to separate the triglycerides from other lipids. Visualize the radiolabeled triglyceride band using autoradiography or a phosphorimager. Scrape the corresponding silica from the plate and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of DGAT inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for in vitro DGAT inhibition assay.
Conclusion
This compound and amidepsines represent two distinct classes of natural DGAT inhibitors with differing selectivity profiles. This compound's selectivity for DGAT2 makes it a valuable tool for specifically investigating the role of this isozyme in hepatic triglyceride metabolism and related pathologies. In contrast, the dual inhibitory action of amidepsines against both DGAT1 and DGAT2 suggests a broader spectrum of activity that could be advantageous in certain therapeutic contexts. The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. The provided experimental framework offers a solid foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising natural compounds.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
Roselipin 1B versus synthetic DGAT inhibitors: a comparative analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally derived DGAT inhibitor, Roselipin 1B, with commercially available synthetic DGAT inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the selection of appropriate research tools.
Diacylglycerol acyltransferase (DGAT) is a pivotal enzyme in triglyceride synthesis, making it a key target for therapeutic interventions in metabolic diseases such as obesity and type 2 diabetes.[1] Both naturally occurring and synthetic inhibitors of DGAT are utilized in research to understand its physiological roles and to develop new therapeutic agents. This guide compares this compound, a natural DGAT inhibitor, with several synthetic inhibitors, focusing on their inhibitory potency and the experimental methods used for their characterization.
Mechanism of Action: A Tale of Two Origins
This compound, a glycolipid isolated from the marine fungus Gliocladium roseum, inhibits diacylglycerol acyltransferase (DGAT) activity.[2] Its complex structure, featuring a highly methylated fatty acid, a mannose, and an arabinitol moiety, is crucial for its inhibitory function.[3][4] The arabinitoyl fatty acid core has been identified as essential for its activity.[4] While the precise mechanism is not fully elucidated, it is believed to interfere with the binding of substrates to the DGAT enzyme.
Synthetic DGAT inhibitors, on the other hand, have been developed with high specificity for the two major isoforms of the enzyme, DGAT1 and DGAT2. DGAT1 inhibitors like T863 and A-922500 have been shown to bind to the acyl-CoA binding site of the enzyme.[5][6] DGAT2 inhibitors, such as PF-06424439, also exhibit high potency and selectivity, with some acting in a noncompetitive manner with respect to the acyl-CoA substrate.[7][8] The development of these synthetic molecules has allowed for a more precise dissection of the distinct roles of DGAT1 and DGAT2 in triglyceride metabolism.[9]
Performance Data: A Quantitative Comparison
The inhibitory potency of this compound and various synthetic DGAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for this compound and a selection of synthetic DGAT1 and DGAT2 inhibitors. It is important to note that IC50 values can vary depending on the assay conditions, enzyme source, and substrates used.
| Inhibitor | Target | IC50 Value | Enzyme Source | Assay Type | Reference |
| This compound | DGAT | 15 µM | Rat liver microsomes | Enzyme assay | [2][10] |
| A-922500 | Human DGAT1 | 9 nM | Recombinant human DGAT1 | Cell-free assay | [6] |
| Mouse DGAT1 | 22 nM | Recombinant mouse DGAT1 | Cell-free assay | [6] | |
| DGAT2 | 53 µM | Not specified | Not specified | [6] | |
| T863 | Human DGAT1 | 15 nM | Recombinant human DGAT1 | Cell-based assay | [7] |
| Human DGAT1 | 17 nM | Recombinant human DGAT1 | TLC-based assay | [5] | |
| Human DGAT1 | 49 nM | Recombinant human DGAT1 | Fluorescence-based assay | [5] | |
| PF-06424439 | DGAT2 | 14 nM | Not specified | Not specified | [7] |
| PF-07202954 | Human DGAT2 | 11 nM | Cryopreserved human hepatocytes | Cell-based assay | [11] |
| Rat DGAT2 | 17 nM | Not specified | In vitro assay | [11] | |
| AZD7687 | DGAT1 | Not specified | Not specified | Clinical trial | [12] |
| Pradigastat (LCQ-908) | DGAT1 | Not specified | Not specified | Clinical trial | [13] |
Experimental Protocols
Accurate and reproducible assessment of DGAT inhibition is critical. Below are detailed methodologies for common in vitro DGAT activity assays cited in the literature.
Radiometric Thin-Layer Chromatography (TLC) DGAT Assay
This is a classic and widely used method for measuring DGAT activity.
Principle: This assay measures the incorporation of a radiolabeled acyl-group from acyl-CoA into a diacylglycerol (DAG) substrate to form triacylglycerol (TAG). The radiolabeled TAG is then separated from the substrates by thin-layer chromatography and quantified.[5]
Materials:
-
Enzyme source: Microsomal fractions from tissues or cells overexpressing DGAT.[5]
-
Substrates: 1,2-dioleoylglycerol (DOG) and [14C]oleoyl-CoA.[5]
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/ml fatty acid-free bovine serum albumin (BSA), 200 mM sucrose.[5]
-
Quenching solution: Chloroform/methanol (2:1, v/v).[14]
-
TLC plates and developing solvent: Hexane/diethyl ether/acetic acid (80:20:1, v/v/v).[14]
-
Scintillation counter.
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, enzyme source, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrates (DOG and [14C]oleoyl-CoA).
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) with gentle agitation.[14]
-
Stop the reaction by adding the quenching solution.[14]
-
Extract the lipids and spot them onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the lipids.
-
Visualize the radiolabeled TAG band (e.g., using a phosphor imager).[14]
-
Scrape the TAG band from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
Fluorescence-Based DGAT Assay
This high-throughput method offers a non-radioactive alternative to the TLC-based assay.
Principle: This assay utilizes a fluorescently labeled fatty acyl-CoA substrate. The incorporation of the fluorescent acyl-group into DAG results in a fluorescent TAG product, which can be measured to determine DGAT activity.[15]
Materials:
-
Enzyme source: As above.
-
Substrates: 1,2-dioleoylglycerol (DOG) and NBD-palmitoyl-CoA (fluorescent fatty acyl-CoA).[15]
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.6), 250 mM sucrose.[15]
-
Other reagents: 1 M MgCl2, BSA.[15]
-
Fluorometer or plate reader.
Procedure:
-
Prepare a master mix containing the reaction buffer, MgCl2, DOG, BSA, and NBD-palmitoyl-CoA.[15]
-
Add the enzyme source and the inhibitor to the master mix in a microplate format.
-
Incubate the reaction at a controlled temperature.
-
Measure the increase in fluorescence over time using a fluorometer.
-
Calculate the reaction rate and determine the IC50 value of the inhibitor.
LC/MS-Based DGAT Assay
This method provides high sensitivity and the ability to directly measure the enzymatic product.
Principle: This assay uses liquid chromatography coupled with mass spectrometry to separate and quantify the TAG product formed in the enzymatic reaction. This method does not require labeled substrates.[16][17]
Materials:
-
Enzyme source: As above.
-
Substrates: Dioleoylglycerol and oleoyl-CoA.[16]
-
Reaction Buffer: As per specific protocol.
-
LC/MS system.
Procedure:
-
Perform the enzymatic reaction as described in the radiometric assay (without radiolabeled substrate).
-
Stop the reaction and extract the lipids.
-
Inject the lipid extract into the LC/MS system.
-
Separate the TAG product using a suitable chromatography column and method.
-
Detect and quantify the TAG product using mass spectrometry.[16]
-
Calculate the amount of product formed and determine the IC50 value of the inhibitor.
Visualizing the Landscape of DGAT Inhibition
To better understand the context of DGAT inhibition, the following diagrams illustrate the triglyceride synthesis pathway and a general experimental workflow for inhibitor screening.
Caption: Triglyceride synthesis pathway and points of inhibition.
Caption: General experimental workflow for DGAT inhibitor screening.
Conclusion
Both this compound and synthetic DGAT inhibitors are valuable tools for studying lipid metabolism. This compound, as a natural product, offers a unique chemical scaffold for DGAT inhibition. Synthetic inhibitors, in contrast, provide high potency and selectivity for specific DGAT isoforms, enabling more targeted investigations. The choice between these inhibitors will depend on the specific research question, the required level of isoform selectivity, and the experimental system being used. The provided data and protocols serve as a foundational guide for researchers to make informed decisions in their studies of DGAT and its role in health and disease. While many synthetic DGAT1 inhibitors have faced challenges in clinical trials due to gastrointestinal side effects, research into both natural and synthetic DGAT inhibitors continues to be an important area of drug discovery.[1][12][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Core structure in roselipins essential for eliciting inhibitory activity against diacylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gwasstories.com [gwasstories.com]
- 13. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Selectivity of Roselipin 1B: A Comparative In Vitro Analysis of DGAT2 Inhibition
For researchers and professionals in drug development, the precise validation of a compound's selectivity is paramount. This guide provides a comprehensive in vitro comparison of Roselipin 1B, a natural product inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2), against other known DGAT inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying pathways and workflows, this document serves as a critical resource for evaluating this compound's potential in therapeutic applications targeting triglyceride metabolism.
Executive Summary
This compound, a member of the roselipin family of natural products, demonstrates significant and selective inhibitory activity against DGAT2, a key enzyme in the final step of triglyceride synthesis. In vitro assays utilizing microsomal fractions from yeast expressing human DGAT1 and DGAT2 isoforms confirm this selectivity. When compared to other natural compounds such as amidepsines and xanthohumol, which exhibit inhibitory effects on both DGAT1 and DGAT2, this compound's specificity for DGAT2 is pronounced. Furthermore, its inhibitory profile is benchmarked against highly selective synthetic inhibitors, providing a clear context for its potency and selectivity. This guide will delve into the comparative data, the experimental protocols for validation, and the signaling pathway context.
Comparative Analysis of DGAT Inhibitors
The in vitro inhibitory activity of this compound and other reference compounds against human DGAT1 and DGAT2 is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), has been compiled from various studies. This compound's potent and selective inhibition of DGAT2 is evident when compared to non-selective natural products and highly selective synthetic compounds.
| Compound | Type | Target(s) | DGAT1 IC50 (µM) | DGAT2 IC50 (µM) | Selectivity (Fold, DGAT1/DGAT2) |
| This compound | Natural Product | DGAT2 | >200 | 30-50 | >4-6.7 |
| Amidepsine A | Natural Product | DGAT1 & DGAT2 | ~10.2 | Similar to DGAT1 | ~1 |
| Xanthohumol | Natural Product | DGAT1 & DGAT2 | 40 | 40 | 1 |
| A-922500 | Synthetic | DGAT1 | 0.009 | 53 | ~5889 |
| PF-04620110 | Synthetic | DGAT1 | 0.019 | >19 | >1000 |
| PF-06424439 | Synthetic | DGAT2 | >50 | 0.014 | >3571 |
Note: IC50 values can vary slightly between different assay conditions and experimental setups.
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach for validating DGAT2 selectivity, the following diagrams are provided.
Caption: DGAT Inhibition Pathway
Caption: DGAT Selectivity Assay Workflow
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Preparation of Yeast Microsomes Expressing Human DGAT1 and DGAT2
This protocol outlines the generation of the enzyme source for the in vitro DGAT activity assay.
a. Yeast Strain and Transformation:
-
A Saccharomyces cerevisiae strain deficient in triglyceride synthesis, such as H1246 (are1Δ, are2Δ, dga1Δ, lro1Δ), is used as the host.
-
The yeast is transformed with expression vectors containing the full-length cDNA of human DGAT1 or human DGAT2, respectively. A control transformation with an empty vector is also performed.
b. Culture and Induction:
-
Transformed yeast cells are grown in an appropriate selection medium to maintain the expression vector.
-
Protein expression is induced by switching to a medium containing an inducing agent (e.g., galactose for GAL1 promoter-driven expression).
c. Microsome Isolation:
-
Yeast cells are harvested by centrifugation.
-
The cell wall is digested using zymolyase to generate spheroplasts.
-
Spheroplasts are lysed in a hypotonic buffer containing protease inhibitors.
-
The lysate is subjected to differential centrifugation. A low-speed spin removes cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a storage buffer and the protein concentration is determined using a standard method like the BCA assay.
In Vitro DGAT Activity and Inhibition Assay
This protocol details the measurement of DGAT activity and the determination of inhibitor potency.
a. Reaction Mixture:
-
The standard assay is performed in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing MgCl2 (e.g., 10 mM).
-
Substrates are added to the reaction mixture. A common combination is [14C]oleoyl-CoA (e.g., 10 µM) as the acyl donor and 1,2-dioleoyl-sn-glycerol (DAG) (e.g., 100 µM) as the acyl acceptor.
-
The inhibitor compound (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
b. Enzyme Reaction:
-
The reaction is initiated by adding a specific amount of the prepared yeast microsomes (containing either DGAT1 or DGAT2) to the pre-warmed reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes) during which the enzyme is in its linear activity range.
c. Lipid Extraction and Analysis:
-
The reaction is terminated by adding a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
The lipids are extracted into the chloroform phase.
-
The extracted lipids are dried and then resuspended in a small volume of chloroform.
-
The lipid extract is spotted onto a thin-layer chromatography (TLC) plate.
-
The TLC plate is developed in a solvent system that separates triglycerides from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v).
-
The area corresponding to the triglyceride standard is scraped from the TLC plate.
d. Quantification and Data Analysis:
-
The radioactivity of the scraped triglyceride fraction is measured using a liquid scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
-
Selectivity is calculated as the ratio of the IC50 value for DGAT1 to the IC50 value for DGAT2.
Conclusion
The in vitro data robustly supports the classification of this compound as a selective DGAT2 inhibitor. Its multi-fold selectivity over DGAT1, especially when contrasted with non-selective natural products and benchmarked against highly specific synthetic inhibitors, underscores its potential as a valuable tool for studying the specific roles of DGAT2 in lipid metabolism and as a starting point for the development of novel therapeutics for metabolic disorders. The provided experimental protocols offer a clear framework for the independent validation and further exploration of this compound and other potential DGAT inhibitors.
Roselipin 1B: A Comparative Analysis of In Vitro Efficacy with a Look at the Untested In Vivo Potential
For Immediate Release
[City, State] – [Date] – Roselipin 1B, a natural product isolated from the marine fungus Gliocladium roseum KF-1040, has demonstrated notable in vitro activity as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This guide provides a comprehensive comparison of its in vitro efficacy, details the experimental protocols for its evaluation, and explores its currently un-investigated in vivo potential. This document is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Efficacy of this compound
This compound's primary established biological activity is the inhibition of diacylglycerol acyltransferase (DGAT). Research has quantified its inhibitory potency in both enzymatic and cell-based assays.
Table 1: In Vitro DGAT Inhibition by Roselipin Analogs
| Compound | DGAT Enzyme Assay IC50 (µM) (Rat Liver Microsomes) | Cell-Based Assay IC50 (µM) |
| This compound | 15 | 32 |
| Roselipin 1A | 17 | 39 |
| Roselipin 2A | 22 | 24 |
| Roselipin 2B | 18 | 18 |
Data sourced from Tomoda et al., J. Antibiot., 1999.[1]
Beyond its well-characterized DGAT inhibitory activity, this compound has also been noted to possess antimicrobial properties, showing activity against Saccharomyces cerevisiae and Aspergillus niger. However, quantitative data for its antimicrobial efficacy are not currently available in the public domain.
In Vivo Efficacy: An Unexplored Frontier
Despite the promising in vitro data for DGAT inhibition, there is currently no publicly available information on the in vivo efficacy of this compound. The evaluation of its effects in animal models for conditions such as obesity, hyperlipidemia, or other metabolic disorders remains a significant and unexplored area of research.
Mechanism of Action: DGAT Inhibition
This compound exerts its primary effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT is a crucial enzyme in the metabolic pathway of triglyceride synthesis, catalyzing the final step where a diacylglycerol (DAG) molecule is acylated to form a triacylglycerol (TAG) molecule. By blocking this step, this compound effectively reduces the production of triglycerides.
This compound inhibits the DGAT enzyme.
Experimental Protocols
In Vitro Diacylglycerol Acyltransferase (DGAT) Inhibition Assay (Rat Liver Microsomes)
This protocol outlines the general procedure for assessing the in vitro inhibitory activity of compounds like this compound on DGAT using rat liver microsomes.
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver tissue in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. DGAT Activity Assay:
-
The assay mixture typically contains:
-
Rat liver microsomes (source of DGAT enzyme)
-
Substrates: 1,2-diacylglycerol and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Buffer solution (e.g., Tris-HCl, pH 7.4) containing bovine serum albumin (BSA).
-
The test compound (this compound) at various concentrations.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled triacylglycerol product using autoradiography or a phosphorimager.
3. Data Analysis:
-
Calculate the percentage of DGAT inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DGAT activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for in vitro DGAT inhibition assay.
Discussion and Future Directions
The available data strongly support the in vitro efficacy of this compound as a DGAT inhibitor. Its low micromolar IC50 value in an enzymatic assay highlights its potential as a lead compound for the development of therapeutics targeting hypertriglyceridemia and related metabolic disorders.
The critical next step in the evaluation of this compound is to bridge the gap between in vitro findings and potential clinical applications through rigorous in vivo studies. Animal models of diet-induced obesity and hyperlipidemia would be appropriate for assessing its impact on plasma triglyceride levels, body weight, and other metabolic parameters. Such studies would be instrumental in determining the pharmacological profile of this compound and its viability as a therapeutic agent. Further investigation into its antimicrobial properties is also warranted to fully elucidate its spectrum of biological activities.
References
A Comparative Analysis of Roselipin 1B and Xanthohumol as Diacylglycerol Acyltransferase (DGAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two natural product inhibitors of diacylglycerol acyltransferase (DGAT): Roselipin 1B and xanthohumol. DGAT is a crucial enzyme in triglyceride synthesis, making it a significant target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. This document outlines their inhibitory potency, isoform selectivity, and the experimental methodologies used for their characterization, supported by experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of this compound and xanthohumol against DGAT have been evaluated in various studies. The following table summarizes the key quantitative data, primarily focusing on their half-maximal inhibitory concentrations (IC50).
| Compound | Target Enzyme(s) | IC50 (Enzyme Assay) | IC50 (Cell-based Assay) | Source Organism | Compound Class |
| This compound | DGAT (selective for DGAT2) | 15 µM (rat liver microsomes) | 32 µM | Gliocladium roseum (fungus) | Glycolipid |
| Xanthohumol | DGAT1 and DGAT2 | 50.3 µM (rat liver microsomes)[1][2], 40 µM (DGAT1 & DGAT2)[3] | Not specified in reviewed literature | Humulus lupulus (hops) | Prenylflavonoid |
Key Finding: A significant difference between the two inhibitors is their isoform selectivity. Roselipins, including this compound, have been identified as selective inhibitors of DGAT2, while xanthohumol inhibits both DGAT1 and DGAT2 isoforms.[4] This distinction is critical for researchers targeting specific DGAT pathways.
Experimental Protocols
The following section details a representative methodology for determining the DGAT inhibitory activity of compounds like this compound and xanthohumol using a well-established in vitro enzyme assay with rat liver microsomes.
In Vitro DGAT Inhibition Assay using Rat Liver Microsomes
This protocol is a composite of standard methods described in the literature for assessing DGAT activity.[1][5]
1. Preparation of Rat Liver Microsomes:
-
Liver tissue from Wistar rats is homogenized in a cold buffer (e.g., 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.
-
The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a suitable buffer and the protein concentration is determined.
2. DGAT Inhibition Assay:
-
The reaction mixture typically contains:
-
Microsomal protein (as the source of DGAT).
-
A buffer solution (e.g., 100 mM Tris-HCl, pH 7.5).
-
A source of diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).
-
A radiolabeled acyl-CoA substrate (e.g., [1-14C]palmitoyl-CoA or [1-14C]oleoyl-CoA).
-
The test inhibitor (this compound or xanthohumol) at various concentrations.
-
-
The reaction is initiated by the addition of the radiolabeled acyl-CoA.
-
The mixture is incubated at 37°C for a specific period (e.g., 10-30 minutes).
-
The reaction is stopped by the addition of a solvent mixture (e.g., chloroform/methanol).
3. Lipid Extraction and Analysis:
-
The lipids are extracted from the reaction mixture.
-
The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the triglyceride fraction.
-
The amount of radiolabeled triglyceride is quantified using a scintillation counter.
4. Data Analysis:
-
The percentage of DGAT inhibition is calculated for each inhibitor concentration compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of DGAT inhibition by this compound and xanthohumol.
Caption: Experimental workflow for a DGAT inhibition assay.
Downstream Effects and Therapeutic Implications
The inhibition of DGAT enzymes has several downstream metabolic consequences, making these inhibitors promising therapeutic candidates.
-
DGAT1 Inhibition: Primarily expressed in the intestine, DGAT1 is involved in the absorption of dietary fats. Inhibition of DGAT1 can lead to reduced fat absorption, decreased body weight, and improved insulin sensitivity. Xanthohumol, by inhibiting DGAT1, may exert some of its metabolic benefits through this mechanism. Furthermore, xanthohumol's inhibition of DGAT1 has been linked to a reduction in the secretion of apolipoprotein B (apoB), a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).
-
DGAT2 Inhibition: DGAT2 is the predominant DGAT isoform in the liver. Its inhibition is primarily associated with a reduction in hepatic triglyceride synthesis, which can ameliorate hepatic steatosis (fatty liver disease). This compound, as a selective DGAT2 inhibitor, holds potential for the targeted treatment of non-alcoholic fatty liver disease (NAFLD).
The inhibition of DGAT can also lead to an increase in fatty acid oxidation. When triglyceride synthesis is blocked, the cellular pool of fatty acyl-CoAs may be shunted towards mitochondrial β-oxidation for energy production. This shift in metabolic flux could be mediated, in part, by the activation of AMP-activated protein kinase (AMPK).
References
- 1. The chalcone xanthohumol inhibits triglyceride and apolipoprotein B secretion in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Roselipin 1B in Intact Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of state-of-the-art methodologies to confirm the intracellular target engagement of Roselipin 1B, a known inhibitor of Diacylglycerol Acyltransferase (DGAT). Objective comparison of the product's performance with other alternatives and supporting experimental data are presented to aid in the selection of the most appropriate assay for your research needs.
Introduction to this compound and Target Engagement
This compound is a natural product that has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1][2] The IC50 value for DGAT inhibition by Roselipins is in the range of 15 to 22 µM in in-vitro assays.[1] Confirming that a compound like this compound reaches and binds to its intended target, DGAT, within a living cell is a critical step in drug discovery and development. This process, known as target engagement, provides crucial evidence for the compound's mechanism of action and helps to interpret cellular and in vivo efficacy data. This guide details and compares several advanced techniques for directly assessing the binding of this compound to DGAT in intact cells.
Comparison of Target Engagement Methodologies
Here, we compare three prominent methods for confirming target engagement in intact cells: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Photoaffinity Labeling. These are compared against the more traditional approach of a cell-based DGAT activity assay.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to endogenous proteins, reflects intracellular binding. | Requires a specific antibody for detection, can be low-throughput with Western blot readout. | Thermal shift curve (protein melting curve), dose-response curve for target stabilization. |
| NanoBRET Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer is competed by the test compound. | High-throughput, quantitative, provides affinity and residence time data in live cells. | Requires genetic modification of the target protein (luciferase fusion), development of a specific fluorescent tracer. | BRET signal inhibition curve, IC50 values for target binding. |
| Photoaffinity Labeling | A photoreactive version of the compound covalently crosslinks to the target upon UV irradiation, allowing for subsequent identification. | Provides direct evidence of binding, can identify binding sites. | Requires chemical synthesis of a photoaffinity probe, potential for off-target labeling. | Gel electrophoresis with fluorescent tag visualization, mass spectrometry identification of labeled peptides. |
| Cell-Based DGAT Activity Assay | Measures the enzymatic activity of DGAT in cells by monitoring the incorporation of a radiolabeled or fluorescent substrate into triglycerides. | Directly measures the functional consequence of target engagement. | Indirect measure of binding, can be affected by downstream cellular events. | Inhibition of triglyceride synthesis, IC50 values for functional inhibition. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound
This protocol is adapted from established CETSA methodologies.
Objective: To determine if this compound binding to DGAT increases its thermal stability in intact cells.
Materials:
-
Cells expressing DGAT (e.g., HEK293 cells overexpressing DGAT1 or DGAT2).
-
This compound.
-
DMSO (vehicle control).
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody specific for DGAT.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Thermal cycler or heating block.
Workflow:
Procedure:
-
Cell Treatment: Treat DGAT-expressing cells with varying concentrations of this compound or DMSO for a specified time.
-
Heating: Harvest cells and resuspend them in PBS. Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Detection: Analyze the soluble fractions by SDS-PAGE and Western blotting using a DGAT-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble DGAT as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
NanoBRET Target Engagement Assay for this compound
This protocol is based on the principles of Promega's NanoBRET™ technology.
Objective: To quantify the binding of this compound to DGAT in live cells.
Materials:
-
HEK293 cells.
-
Plasmid encoding DGAT fused to NanoLuc® luciferase.
-
Fluorescent tracer that binds to DGAT.
-
This compound.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Plate reader capable of measuring luminescence and fluorescence.
Workflow:
References
Evaluating the Structure-Activity Relationship of the Roselipin Family: A Comparative Guide
The Roselipin family, a group of natural glycolipids isolated from the marine fungus Gliocladium roseum KF-1040, has garnered significant interest within the scientific community due to their notable biological activities. These compounds are potent inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme crucial for triglyceride synthesis, and also exhibit antimicrobial properties. This guide provides a comprehensive comparison of the Roselipin family members, detailing their structure-activity relationships (SAR), experimental protocols, and the signaling pathway they modulate.
Structure and Biological Activity: A Comparative Analysis
The Roselipin family consists of four primary members: Roselipin 1A, 1B, 2A, and 2B. These molecules share a common and complex polyketide backbone: 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid. This core structure is further modified with the attachment of a D-mannose and a D-arabinitol moiety.
The structural variations within the family are subtle yet have a discernible impact on their biological activity. The distinction between the "A" and "B" series lies in the stereochemistry of the ester linkage between the D-arabinitol moiety and the fatty acid chain. Furthermore, Roselipins 2A and 2B are the 6"-O-acetylated derivatives of Roselipins 1A and 1B, respectively.
The primary biological target of the Roselipin family is diacylglycerol acyltransferase (DGAT). The inhibitory activity of each family member against DGAT, as determined by Tomoda et al. (1999), is summarized in the table below.
| Compound | Structure | DGAT Inhibition IC50 (µM)[1] |
| Roselipin 1A | Core polyketide + D-mannose + D-arabinitol | 17 |
| Roselipin 1B | Stereoisomer of Roselipin 1A (at arabinitol linkage) | 15 |
| Roselipin 2A | 6"-O-acetylated Roselipin 1A | 22 |
| Roselipin 2B | 6"-O-acetylated this compound | 18 |
From this data, several key structure-activity relationships can be deduced:
-
Stereochemistry at the Arabinitol Linkage: this compound, with an IC50 of 15 µM, is slightly more potent than Roselipin 1A (IC50 of 17 µM). This suggests that the stereochemical configuration of the arabinitol ester linkage influences the binding affinity to DGAT, albeit to a modest degree.
-
Effect of Acetylation: The addition of an acetyl group at the 6" position of the mannose moiety generally leads to a slight decrease in inhibitory activity. Roselipin 2A (IC50 of 22 µM) is less active than Roselipin 1A, and Roselipin 2B (IC50 of 18 µM) is less active than this compound. This indicates that the bulky acetyl group may introduce some steric hindrance in the active site of the enzyme.
In addition to their DGAT inhibitory activity, the Roselipin family has been reported to possess antimicrobial properties, specifically against Saccharomyces cerevisiae and Aspergillus niger. However, specific Minimum Inhibitory Concentration (MIC) values for the individual Roselipin compounds against these microorganisms could not be located in the reviewed literature.
Diacylglycerol Acyltransferase (DGAT) Signaling Pathway
Roselipins exert their biological effect by inhibiting DGAT, the enzyme that catalyzes the final and committed step in the synthesis of triglycerides. This pathway is central to lipid metabolism and energy storage.
Caption: The triglyceride synthesis pathway and the inhibitory action of the Roselipin family on DGAT.
Experimental Protocols
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
The following is a generalized protocol for determining the DGAT inhibitory activity of the Roselipin family, based on the methodology described by Tomoda et al. (1999).
1. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 105,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in the buffer and store at -80°C until use.
2. Assay Mixture:
-
Prepare a reaction mixture containing:
- Rat liver microsomes (as the enzyme source)
- 1,2-Diacylglycerol (substrate)
- [1-14C]Oleoyl-CoA (radiolabeled co-substrate)
- Bovine serum albumin (to bind free fatty acids)
- Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
- Varying concentrations of the Roselipin compound to be tested.
3. Incubation and Extraction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids into the chloroform phase.
4. Analysis:
-
Separate the radiolabeled triglycerides from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity in the triglyceride spot using a scintillation counter.
-
Calculate the percentage of DGAT inhibition for each concentration of the Roselipin compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: General workflow for the Diacylglycerol Acyltransferase (DGAT) inhibition assay.
Conclusion
The Roselipin family represents a class of promising natural products with significant DGAT inhibitory activity. The subtle structural differences among the family members—namely, the stereochemistry of the arabinitol linkage and the presence of an acetyl group—result in measurable variations in their inhibitory potency. This compound emerges as the most potent DGAT inhibitor among the four analogs. While their antimicrobial properties are noted, a lack of specific quantitative data currently limits a detailed structure-activity analysis in this regard. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential of the Roselipin family.
References
Roselipin 1B: A Comparative Analysis of its Inhibitory Profile Against DGAT1 and DGAT2 Isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Roselipin 1B against the acyl-CoA:diacylglycerol acyltransferase (DGAT) isozymes, DGAT1 and DGAT2. The information presented herein is supported by experimental data to facilitate an objective evaluation of this compound as a selective DGAT2 inhibitor.
Inhibitory Profile of this compound against DGAT Isozymes
Diacylglycerol acyltransferase (DGAT) is a key enzyme in triglyceride synthesis, and two main isozymes, DGAT1 and DGAT2, have been identified.[1][2][3] While both enzymes catalyze the final step in triglyceride formation, they differ in their tissue distribution, physiological roles, and sensitivity to inhibitors.[1][2][3] Roselipins, a group of natural products, have been identified as inhibitors of DGAT activity.[4][5] Specifically, studies have demonstrated that roselipins, including this compound, exhibit a selective inhibitory profile towards DGAT2.[6][7]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against human DGAT1 and DGAT2 has been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from in vitro enzymatic assays.
| Compound | DGAT1 IC50 (µM) | DGAT2 IC50 (µM) | Selectivity (DGAT1/DGAT2) |
| This compound | >100 | 8.8 | >11.4-fold |
Table 1: Inhibitory Activity of this compound against Human DGAT1 and DGAT2. The data reveals that this compound is a significantly more potent inhibitor of DGAT2 than DGAT1, with an IC50 value of 8.8 µM for DGAT2 and over 100 µM for DGAT1, indicating a clear selective inhibition profile.[6]
Experimental Methodologies
The determination of the inhibitory profile of this compound against DGAT1 and DGAT2 involves specific and sensitive enzymatic assays. The following is a representative protocol for a DGAT inhibition assay using microsomal fractions.
Protocol: In Vitro DGAT Inhibition Assay
1. Preparation of Microsomal Fractions:
-
Human DGAT1 and DGAT2 are independently expressed in a DGAT-deficient strain of Saccharomyces cerevisiae.[7]
-
Yeast cells are cultured and harvested.
-
The cells are lysed, and the microsomal fraction, containing the expressed DGAT enzymes, is isolated by differential centrifugation.
2. DGAT Activity Assay:
-
The standard assay mixture contains:
-
100 mM Tris-HCl buffer (pH 7.4)
-
10 mM MgCl2
-
1 mg/mL bovine serum albumin (BSA)
-
50 µM [14C]-oleoyl-CoA (radiolabeled substrate)
-
100 µM 1,2-dioleoylglycerol (acyl acceptor)
-
Microsomal protein (containing either DGAT1 or DGAT2)
-
-
Various concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO) are pre-incubated with the microsomal fraction.
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
3. Measurement of DGAT Activity:
-
The reaction is terminated by the addition of a stop solution (e.g., isopropanol:heptane:water).
-
The lipids are extracted, and the radiolabeled triglycerides formed are separated from the unreacted [14C]-oleoyl-CoA using thin-layer chromatography (TLC).
-
The amount of radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.
-
DGAT activity is expressed as the rate of triglyceride formation (e.g., pmol/min/mg protein).
4. Determination of IC50 Values:
-
The percentage of inhibition of DGAT activity is calculated for each concentration of this compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Selective Inhibition
The following diagram illustrates the selective inhibitory action of this compound on the triglyceride synthesis pathway.
Caption: Selective inhibition of DGAT2 by this compound in triglyceride synthesis.
This guide provides a focused overview of this compound's inhibitory profile. For further in-depth analysis and specific applications, consulting the primary research literature is recommended.
References
- 1. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A novel assay of DGAT activity based on high temperature GC/MS of triacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Roselipin 1B: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Roselipin 1B necessitates a cautious approach rooted in established laboratory safety principles for bioactive lipids and enzyme inhibitors. Researchers, scientists, and drug development professionals handling this sesterterpenoid, a known inhibitor of diacylglycerol acyltransferase, must prioritize safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans based on general best practices for chemical waste management.
Core Safety and Handling Protocols
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it as a potentially hazardous compound. All laboratory personnel must adhere to standard safety protocols when working with this and similar research chemicals.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A lab coat is mandatory to protect clothing and skin.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust or aerosols.
-
Wash hands thoroughly after handling.
Quantitative Data Summary: General Hazards of Bioactive Lipids
In the absence of specific data for this compound, the following table summarizes the potential hazards associated with bioactive lipids, based on general laboratory chemical safety information.
| Hazard Category | Potential Risks and Precautions |
| Health Hazards | May cause skin or eye irritation upon direct contact. Inhalation of aerosols may lead to respiratory irritation. The biological activity of enzyme inhibitors suggests that systemic effects are possible if absorbed. |
| Physical Hazards | The flammability and reactivity of this compound are unknown. Assume it is a stable, non-reactive solid under standard laboratory conditions, but avoid exposure to high heat or strong oxidizing agents. |
| Environmental Hazards | As a bioactive compound, release into the environment should be avoided to prevent unforseen ecological effects. |
Experimental Protocols: Spill and Exposure Procedures
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Don appropriate PPE , including gloves, eye protection, and a lab coat. For large spills, respiratory protection may be necessary.
-
Contain the spill using absorbent pads or other suitable materials.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with institutional and local regulations for chemical waste.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a chemical waste.
-
Containerization:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials in a clearly labeled, leak-proof container.
-
Liquid Waste: If this compound is in a solvent, collect it in a compatible, sealed, and labeled hazardous waste container. The solvent will likely dictate the primary hazard class for disposal.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: General workflow for handling and disposing of this compound.
Caption: Decision tree for laboratory chemical waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
